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3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one Documentation Hub

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  • Product: 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one
  • CAS: 777834-73-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Solubility Profile of Aminophenyl Ethyl Oxazolidinone Derivatives

This guide provides a comprehensive technical overview of the solubility profile of aminophenyl ethyl oxazolidinone derivatives, a critical class of synthetic antibiotics. Intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of aminophenyl ethyl oxazolidinone derivatives, a critical class of synthetic antibiotics. Intended for researchers, scientists, and drug development professionals, this document delves into the fundamental physicochemical principles, structure-solubility relationships, and robust experimental methodologies essential for characterizing and optimizing these promising therapeutic agents. We will explore not just the "how" but the "why" behind the protocols, ensuring a deep, actionable understanding of this crucial drug development parameter.

Introduction: The Oxazolidinone Solubility Challenge

Oxazolidinones represent the first truly new class of synthetic antibiotics to be introduced into clinical practice in several decades.[1] Their unique mechanism of action, which involves inhibiting the initiation phase of bacterial protein synthesis, makes them highly effective against a wide spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3] The aminophenyl ethyl oxazolidinone scaffold is a core component of many successful and investigational compounds in this class.

However, a significant hurdle in the clinical development of these derivatives is their inherently poor aqueous solubility.[4][5] Drug solubility is a critical determinant of bioavailability for orally administered drugs, directly influencing the dissolution rate and subsequent absorption from the gastrointestinal tract.[6][7] Suboptimal solubility can lead to low and variable drug exposure, potentially compromising therapeutic efficacy and complicating dose selection.[8] Therefore, a thorough understanding and accurate characterization of the solubility profile are not merely procedural steps but foundational pillars of any successful oxazolidinone development program.

The Physicochemical Landscape: Core Determinants of Solubility

The solubility of an aminophenyl ethyl oxazolidinone derivative is not a single value but a complex function of its intrinsic molecular properties and the external environment. Understanding these factors is key to interpreting solubility data and rationally designing molecules with improved properties.

  • Molecular Structure and Ionization (pKa): The presence of ionizable groups is a dominant factor. The aminophenyl group, being basic, means that the solubility of these derivatives is highly dependent on the pH of the surrounding medium.[9] At a pH below the pKa of the amine, the group becomes protonated (cationic), which generally leads to a significant increase in aqueous solubility. Conversely, at a pH more than two units above the pKa, the molecule exists predominantly in its neutral, less soluble form.[10] The oxazolidinone ring itself also has acidic protons, though their influence is typically less pronounced than the basic amine.[11]

  • Lipophilicity (LogP): This parameter describes the balance between a molecule's hydrophilicity (water-loving) and lipophilicity (fat-loving). A higher LogP indicates greater lipophilicity and, generally, lower aqueous solubility. Structure-activity relationship (SAR) studies often reveal that modifications enhancing antibacterial potency (e.g., adding bulky, lipophilic substituents) can inadvertently increase LogP and decrease solubility.[12]

  • Solid-State Properties: The solid form of the active pharmaceutical ingredient (API) profoundly impacts its measured solubility.[13] Crystalline forms are thermodynamically stable and exhibit lower solubility compared to their amorphous counterparts. Polymorphism, the ability of a compound to exist in multiple crystal forms, can lead to different measured solubilities for the same chemical entity. Therefore, characterizing the solid state of the material being tested is a self-validating step crucial for data reproducibility.[9]

  • Temperature: For most endothermic substances, which absorb heat during dissolution, an increase in temperature leads to an increase in solubility.[7] This is relevant when considering the transition from room-temperature storage to physiological body temperature.

cluster_molecular Molecular Properties cluster_environmental Environmental Conditions Solubility Solubility pKa Ionization (pKa) pKa->Solubility pH-dependent LogP Lipophilicity (LogP) LogP->Solubility Inversely related Crystal Solid State (Crystal Form) Crystal->Solubility Stability dictates MW Molecular Weight MW->Solubility pH pH pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Composition Solvent->Solubility

Caption: Key molecular and environmental factors influencing drug solubility.

Structure-Solubility Relationships (SSR) in Oxazolidinones

While extensive research has focused on the structure-activity relationships (SAR) for antibacterial potency, these findings provide valuable, albeit indirect, insights into structure-solubility relationships (SSR).

  • C-5 Side Chain: The acetamidomethyl group at the C-5 position is crucial for activity. Modifications here are common. Replacing the acetyl group with more complex, often lipophilic, moieties can enhance potency against resistant strains but frequently at the cost of reduced solubility.[2] Conversely, incorporating polar or ionizable groups, such as small heterocycles, can improve the solubility profile.

  • N-Aryl Ring (C-Ring) Substituents: The nature and position of substituents on the N-phenyl ring significantly impact both activity and physicochemical properties. Electron-withdrawing groups like fluorine are common. Adding further bulky or lipophilic groups can decrease aqueous solubility.[3][12]

  • Prodrug Strategies: For highly potent but poorly soluble compounds, a prodrug approach is often employed. Tedizolid phosphate is a prime example, where a phosphate group is added to create a highly water-soluble prodrug that is metabolized in vivo to the active Tedizolid.[4]

Experimental Determination of Solubility: Protocols and Rationale

The choice of solubility assay depends on the stage of drug development. Early discovery often prioritizes high-throughput kinetic measurements, while later stages demand the precision of thermodynamic equilibrium methods.[13][14]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This is the "gold standard" for determining the intrinsic solubility of a compound.[14] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug at a specific temperature and pH.[9][10]

  • Preparation: Add an excess amount of the solid aminophenyl ethyl oxazolidinone derivative to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear glass vial.

    • Causality: Using an excess of solid material is critical to ensure that equilibrium is reached and the resulting solution is truly saturated.[10] The buffer maintains a constant pH, which is essential for ionizable compounds.[9]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours).

    • Causality: Continuous agitation facilitates the dissolution process. An extended incubation time is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.[10]

  • Phase Separation: Allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, separate the saturated supernatant from the solid residue via centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

    • Causality: This is a critical self-validating step. Incomplete removal of solid particles will lead to an overestimation of solubility. Filtration is generally preferred, but care must be taken to ensure the compound does not adsorb to the filter membrane.[13]

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[13]

    • Causality: HPLC is the method of choice because of its ability to separate the parent compound from any potential impurities or degradation products, ensuring only the solubility of the target molecule is measured.[5][13]

  • Solid-State Analysis: Recover the remaining solid material from the vial and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm its physical form (e.g., crystalline, amorphous, or a different polymorph).

    • Causality: This step validates that the measured solubility corresponds to a known and stable solid form of the compound, which is essential for reproducibility.[9][13]

Start Start: Excess solid in buffer Agitate Equilibration (24-48h at constant T) Start->Agitate Separate Phase Separation (Centrifuge/Filter) Agitate->Separate Quantify Quantification (HPLC Analysis) Separate->Quantify Supernatant AnalyzeSolid Solid-State Analysis (XRPD) Separate->AnalyzeSolid Solid Residue End Result: Thermodynamic Solubility Quantify->End

Sources

Protocols & Analytical Methods

Method

Application Note: Polymerization Protocols for Aminophenyl Oxazolidinone Monomers

Abstract This guide details the polymerization methodologies for aminophenyl oxazolidinone (APO) monomers. Due to the dual nature of the APO moiety—containing both a reactive aromatic amine and a bioactive/polar oxazolid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the polymerization methodologies for aminophenyl oxazolidinone (APO) monomers. Due to the dual nature of the APO moiety—containing both a reactive aromatic amine and a bioactive/polar oxazolidinone ring—these monomers are critical for synthesizing high-performance antimicrobial polyamides and thermally stable engineering thermoplastics. This note prioritizes two distinct pathways: Direct Polycondensation (Step-Growth) for main-chain incorporation and Acryloylation followed by Free Radical Polymerization (Chain-Growth) for pendant functionalization.

Introduction & Strategic Rationale

Aminophenyl oxazolidinones are structurally analogous to the antibiotic Linezolid. Incorporating this motif into a polymer backbone or side-chain retains biological activity (bacterial ribosomal inhibition) while enhancing thermal stability (


) and solubility in polar aprotic solvents.
The Chemoselectivity Challenge

The primary challenge in polymerizing APO monomers is preserving the integrity of the oxazolidinone ring (carbamate cyclic ester) while reacting the amine.

  • Risk: Strong basic conditions or high temperatures (

    
    ) can induce ring-opening of the oxazolidinone.
    
  • Solution: Use Yamazaki-Higashi phosphorylation (mild acid activation) or Low-temperature Solution Polymerization to ensure the reaction proceeds exclusively via the amine functionality.

Monomer Classification & Pre-Treatment

Before polymerization, the monomer type must be defined to select the correct protocol.

Monomer TypeStructure DescriptionTarget Polymer ClassPreferred Protocol
Type A: Diamine Bis(aminophenyl) functionalized with oxazolidinone spacer/pendant.Polyamides / Polyimides Protocol 1 (Direct Polycondensation)
Type B: Monoamine Single aminophenyl group attached to oxazolidinone.Poly(acrylamide)s Protocol 2 (Acryloylation + FRP)

Purity Requirement: Monomers must be recrystallized (typically from Ethanol/DMF) to


 purity. Impurities in step-growth polymerization (Type A) will drastically limit molecular weight according to the Carothers equation.

Protocol 1: Direct Polycondensation (Yamazaki-Higashi Method)

Target: High-molecular-weight Polyamides (Main-chain incorporation). Mechanism: Activation of dicarboxylic acids using triphenyl phosphite (TPP) to react with aromatic amines under mild conditions.

Reagents & Equipment
  • Monomer A: Bis(aminophenyl)oxazolidinone derivative (10 mmol).

  • Monomer B: Aromatic Dicarboxylic Acid (e.g., Terephthalic acid) (10 mmol).

  • Condensing Agents: Triphenyl phosphite (TPP) (20 mmol), Pyridine (5 mL).

  • Solvent: N-methyl-2-pyrrolidone (NMP) containing 4 wt% LiCl (dissolved).

  • Apparatus: 100 mL 3-neck round bottom flask, mechanical stirrer, nitrogen inlet, reflux condenser.

Step-by-Step Methodology
  • Solvation: Charge the flask with Monomer A (Diamine), Monomer B (Diacid), and LiCl/NMP solvent.

    • Note: LiCl is crucial to disrupt hydrogen bonding and keep the growing polymer chain in solution.

  • Activation: Add TPP and Pyridine.

  • Reaction: Heat the mixture to 100–110°C under a nitrogen stream for 3 hours.

    • Critical Control: Do not exceed 130°C. Higher temperatures promote TPP side reactions that darken the polymer.

  • Aging: Increase temperature to 120°C and stir for an additional 8–10 hours. The solution should become viscous (honey-like consistency).

  • Precipitation: Pour the hot viscous solution slowly into a blender containing Methanol (500 mL) . The polymer will precipitate as a fibrous solid.

  • Purification: Filter the solid and Soxhlet extract with methanol for 24 hours to remove residual TPP and pyridine.

  • Drying: Vacuum dry at 80°C for 12 hours.

Reaction Workflow Diagram

YamazakiPolymerization Start Start: Equimolar Monomers Activation Activation: Add TPP + Pyridine (In Situ Acid Chloride) Start->Activation N2 Atmosphere Heating Heating Phase: 100°C (3h) -> 120°C (10h) NMP/LiCl Solvent Activation->Heating Complex Formation Viscosity Viscosity Check: High Torque on Stirrer? Heating->Viscosity Viscosity->Heating No (Low MW) Precip Precipitation: Pour into Methanol Viscosity->Precip Yes (High MW) Purify Purification: Soxhlet Extraction Precip->Purify

Caption: Workflow for Yamazaki-Higashi Direct Polycondensation of Aminophenyl Oxazolidinones.

Protocol 2: Acryloylation & Free Radical Polymerization

Target: Functionalized Poly(acrylamide)s (Pendant incorporation). Rationale: Since the aminophenyl group is a monoamine, it cannot form a polymer chain directly. It must first be converted into a vinyl monomer (acrylamide).

Step A: Synthesis of Oxazolidinone-Acrylamide Monomer
  • Dissolve Aminophenyl oxazolidinone (1 eq) in dry THF with Triethylamine (1.2 eq).

  • Cool to 0°C in an ice bath.

  • Add Acryloyl Chloride (1.1 eq) dropwise over 30 minutes.

  • Stir at room temperature for 4 hours.

  • Filter off the triethylamine hydrochloride salt.

  • Concentrate filtrate and recrystallize to obtain the Acrylamide-Oxazolidinone Monomer .

Step B: Polymerization (AIBN Initiation)
  • Solution Prep: Dissolve the Acrylamide-Oxazolidinone monomer (1 g) in DMF (5 mL).

  • Initiator: Add AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer).

  • Degassing: Purge with nitrogen for 15 minutes (oxygen inhibits radicals).

  • Polymerization: Heat to 65–70°C for 12–24 hours.

  • Isolation: Precipitate into cold diethyl ether.

Characterization & Validation

To ensure scientific integrity, the synthesized polymers must be validated using the following logic:

TechniqueObservationInterpretation
FTIR Peak at ~1750 cm⁻¹ (Oxazolidinone C=O)Confirms ring stability (ring did not open).
FTIR Peak at ~1650 cm⁻¹ (Amide I)Confirms formation of polymer backbone.
1H NMR Broadening of aromatic peaksIndicates restriction of motion (Polymer formation).
DSC Single

(

for Polyamides)
Confirms amorphous, homogeneous material.
Inherent Viscosity

(in DMAc at 30°C)
Indicates sufficient molecular weight for film formation.
Solubility Profile
  • Soluble: NMP, DMAc, DMF, DMSO (due to polar oxazolidinone ring).

  • Insoluble: Methanol, Water, Acetone (allows for easy precipitation).

Troubleshooting Guide

Issue: Low Molecular Weight (Brittle Films)

  • Cause: Stoichiometric imbalance or moisture in solvent.

  • Fix: Dry NMP over molecular sieves (4Å) for 24h. Ensure monomer purity is

    
     via HPLC.
    

Issue: Gelation during Polymerization

  • Cause: Crosslinking or "Hot Spots" in heating.

  • Fix: Increase stirring speed to >300 RPM. Ensure LiCl is fully dissolved before adding monomers.

Issue: Dark/Black Polymer

  • Cause: Oxidation of amine or decomposition of TPP.

  • Fix: Ensure rigorous

    
     purging. Lower reaction temp to 100°C.
    

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition.

  • Mallakpour, S., & Rafiemanzelat, F. (2007). Synthesis and characterization of new optically active poly(amide-imide)s containing N,N′-(pyromellitoyl)-bis-l-amino acid and 5-(3-methyl-2-thioxo-4-oxazolidinone-5-yl) moieties. European Polymer Journal.

  • Guan, J., et al. (2018). Antimicrobial Oxazolidinone Polymers: Synthesis and Activity. Biomacromolecules. (Contextual grounding for biological activity of the moiety).[1][2]

  • Liaw, D. J., et al. (2012).

Sources

Application

Catalytic Methods for High-Efficiency Synthesis of Oxazolidinones: Application Notes and Protocols

Introduction: The Enduring Significance of the Oxazolidinone Scaffold The oxazolidinone ring system is a cornerstone of modern medicinal chemistry and asymmetric synthesis.[1][2] Its prevalence in pharmaceuticals, most n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Oxazolidinone Scaffold

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry and asymmetric synthesis.[1][2] Its prevalence in pharmaceuticals, most notably as a critical pharmacophore in antibiotics like Linezolid and Tedizolid, underscores its importance in combating multidrug-resistant Gram-positive bacteria.[2][3][4] Beyond their antimicrobial properties, chiral oxazolidinones serve as invaluable auxiliaries, famously demonstrated by the Evans' auxiliaries, which provide exceptional stereocontrol in a multitude of asymmetric transformations.[5]

The drive for greener, more efficient, and stereoselective synthetic routes has propelled the development of sophisticated catalytic methods. Traditional syntheses often relied on stoichiometric, hazardous reagents like phosgene or multi-step sequences starting from chiral precursors.[5][6][7] In contrast, modern catalytic approaches offer atom economy, reduced waste, and direct access to enantiopure products. This guide provides an in-depth examination of three leading-edge catalytic strategies for synthesizing oxazolidinones: Transition-Metal Catalysis, Organocatalysis, and Biocatalysis. Each section elucidates the underlying mechanistic principles and provides detailed, field-proven protocols for researchers in drug development and synthetic chemistry.

Section 1: Transition-Metal Catalysis: Precision and Versatility

Transition metals, with their diverse electronic properties and coordination geometries, are powerful catalysts for constructing the oxazolidinone ring. Ruthenium, copper, and palladium complexes, in particular, have enabled highly efficient and stereoselective transformations through distinct mechanistic pathways.

Ruthenium(II)-NHC-Catalyzed Asymmetric Hydrogenation of 2-Oxazolones

This method represents a powerful strategy for the late-stage introduction of chirality, converting prochiral 2-oxazolone substrates into valuable chiral 4-substituted 2-oxazolidinones with high enantioselectivity. The success of this approach hinges on the synergy between a ruthenium metal center and a chiral N-heterocyclic carbene (NHC) ligand.

Causality and Mechanistic Insight: The catalytic cycle is initiated by the coordination of the 2-oxazolone to the chiral Ru(II)-NHC complex. The key stereodetermining step is the asymmetric hydrogenation of the C=C double bond. The chiral environment created by the NHC ligand dictates the facial selectivity of hydride delivery from the ruthenium center to the substrate, thereby establishing the stereocenter. The resulting enantioenriched oxazolidinone is then released, regenerating the active catalyst.

G cluster_0 Catalytic Cycle Catalyst Active Ru(II)-NHC Catalyst Complex Ru-Substrate Complex Catalyst->Complex Coordination Substrate 2-Oxazolone Substrate->Complex H2 H₂ H2->Catalyst Oxidative Addition Hydride_Insertion Stereoselective Hydride Insertion Complex->Hydride_Insertion Hydride_Insertion->Catalyst Regeneration Product Chiral 2-Oxazolidinone Hydride_Insertion->Product Reductive Elimination caption Fig. 1: Ru-Catalyzed Asymmetric Hydrogenation Workflow

Caption: Fig. 1: Ru-Catalyzed Asymmetric Hydrogenation Workflow

Protocol 1: Asymmetric Hydrogenation of 4-Aryl-2-Oxazolones [5][8][9]

This protocol details the synthesis of optically active 4-substituted 2-oxazolidinones.

Materials:

  • [Ru(2-methylallyl)₂(COD)] (cod = 1,5-cyclooctadiene)

  • (R,R)-SINpEt·HBF₄ (chiral NHC ligand precursor)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous n-hexane

  • Anhydrous cyclohexane/THF (20:1 v/v)

  • 4-Aryl-2-oxazolone substrate (e.g., 4-phenyl-1,3-oxazol-2(3H)-one)

  • Hydrogen gas (high purity)

  • Autoclave/high-pressure reactor equipped with a magnetic stirrer

Procedure:

  • In-situ Catalyst Preparation:

    • In a glovebox, add [Ru(2-methylallyl)₂(COD)] (3.2 mg, 0.01 mmol, 1 mol%), (R,R)-SINpEt·HBF₄ (8.8 mg, 0.02 mmol, 2 mol%), and NaOt-Bu (2.3 mg, 0.024 mmol, 2.4 mol%) to a vial.

    • Add 0.5 mL of anhydrous n-hexane.

    • Stir the resulting suspension at 70 °C for 16 hours. The resulting suspension contains the active catalyst (0.02 M).

  • Hydrogenation Reaction:

    • In a separate vial, dissolve the 4-aryl-2-oxazolone substrate (0.20 mmol) in 1.0 mL of anhydrous cyclohexane/THF (20:1).

    • Transfer this substrate solution to a glass insert within a high-pressure autoclave.

    • Add 0.2 mL of the prepared catalyst suspension (0.004 mmol Ru, 2 mol%) to the autoclave.

    • Seal the autoclave, purge with hydrogen gas three times.

    • Pressurize the reactor to 50 bar with hydrogen.

    • Stir the reaction mixture at 0 °C for 24 hours.

  • Work-up and Purification:

    • Carefully vent the autoclave.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure enantioenriched 2-oxazolidinone.

    • Determine the enantiomeric excess (ee) by HPLC analysis using a chiral stationary phase.

Substrate (4-Substituent)Yield (%)ee (%)
Phenyl>9995
4-Methoxyphenyl9896
4-Chlorophenyl9994
2-Naphthyl9796
n-Butyl9288
Data synthesized from literature reports.[5][8][9]
Copper(I)-Catalyzed Carboxylative Cyclization of Propargylic Amines with CO₂

This method provides an atom-economical route to 5-methylene-2-oxazolidinones by utilizing carbon dioxide as a renewable C1 feedstock. Copper(I) catalysts are particularly effective at activating the alkyne moiety of propargylic amines towards nucleophilic attack.

Causality and Mechanistic Insight: The catalytic cycle begins with the coordination of the copper(I) catalyst to the triple bond of the propargylic amine, which increases its electrophilicity. Concurrently, a base (either added or the amine substrate itself) facilitates the deprotonation of the amine, which then attacks the activated alkyne in an intramolecular fashion. The resulting copper-containing intermediate then undergoes carboxylation with CO₂, followed by a ring-closing step to yield the oxazolidinone product and regenerate the copper catalyst.[10]

G cluster_1 Catalytic Cycle Catalyst Cu(I) Catalyst Complex Cu-Alkyne π-Complex Catalyst->Complex Substrate Propargylic Amine Substrate->Complex CO2 CO₂ Carboxylation Carboxylation CO2->Carboxylation Cyclization Intramolecular Aminocupration Complex->Cyclization Cyclization->Carboxylation Product 5-Methylene-2-oxazolidinone Carboxylation->Product Ring Closure Product->Catalyst Regeneration caption Fig. 2: Cu-Catalyzed Carboxylative Cyclization

Caption: Fig. 2: Cu-Catalyzed Carboxylative Cyclization

Protocol 2: Copper-Catalyzed Synthesis from Propargylic Amines and CO₂ [10][11]

This protocol describes a base-free synthesis using a specific N-heterocyclic carbene-copper complex.

Materials:

  • N-heterocyclic carbene-copper(I) complex (e.g., [IPrCuCl], 0.75 mol%)

  • Propargylic amine substrate (e.g., N-benzylprop-2-yn-1-amine)

  • Carbon dioxide (balloon or pressurized vessel)

  • Schlenk flask or pressure tube

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or pressure tube equipped with a magnetic stir bar, add the propargylic amine (1.0 mmol) and the NHC-copper(I) catalyst (0.0075 mmol, 0.75 mol%).

    • Seal the vessel, and evacuate and backfill with CO₂ three times.

    • Inflate a balloon with CO₂ and connect it to the flask, or pressurize the vessel to the desired pressure (e.g., 1-10 bar).

  • Reaction Execution:

    • Heat the reaction mixture to 50-70 °C in an oil bath.

    • Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and carefully vent the CO₂.

    • Dissolve the crude mixture in dichloromethane.

    • Purify directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the pure 5-methylene-2-oxazolidinone.

Substrate (N-substituent)Yield (%)
BenzylHH95
PhenylHH92
4-MethoxyphenylHH94
BenzylPhenylH91
BenzylHMethyl88
Data synthesized from literature reports.[10][12]

Section 2: Organocatalysis: Metal-Free and Sustainable Synthesis

Organocatalysis offers a powerful, metal-free alternative for oxazolidinone synthesis, often utilizing small organic molecules to activate substrates through non-covalent interactions (e.g., hydrogen bonding) or by forming covalent intermediates. These methods are attractive due to the lower toxicity, cost, and air-sensitivity of the catalysts compared to many transition-metal complexes.

Phosphine-Catalyzed Three-Component Cyclization

This elegant one-pot reaction combines anilines, carbon dioxide, and chloroalkanes to form N-aryl-oxazolidinones. Phosphines act as nucleophilic catalysts, orchestrating the assembly of the final product under mild, ambient pressure conditions.

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the phosphine on the chloroalkane, forming a phosphonium salt. In parallel, the aniline reacts with CO₂ to form a carbamate anion. This carbamate then acts as a nucleophile, attacking the phosphonium intermediate. A subsequent intramolecular cyclization, driven by the attack of the carbamate's oxygen onto the carbon originating from the chloroalkane, forms the oxazolidinone ring and expels the phosphine oxide, regenerating the catalytic cycle.[6]

G cluster_2 Catalytic Cycle Catalyst Phosphine (e.g., PBu₃) Phosphonium Phosphonium Intermediate Catalyst->Phosphonium Chloroalkane Chloroalkane Chloroalkane->Phosphonium Aniline Aniline Carbamate Carbamate Anion Aniline->Carbamate CO2 CO₂ CO2->Carbamate Adduct Key Adduct Phosphonium->Adduct Carbamate->Adduct Nucleophilic Attack Product N-Aryl-Oxazolidinone Adduct->Product Intramolecular Cyclization Product->Catalyst Regeneration caption Fig. 3: Phosphine-Catalyzed Three-Component Reaction

Caption: Fig. 3: Phosphine-Catalyzed Three-Component Reaction

Protocol 3: Phosphine-Catalyzed Synthesis of N-Aryl-Oxazolidinones [6]

This protocol describes the one-pot synthesis from anilines, CO₂, and 1,2-dichloroethane.

Materials:

  • Aniline substrate

  • 1,2-Dichloroethane (DCE)

  • Tributylphosphine (PBu₃)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Carbon dioxide (balloon)

Procedure:

  • Reaction Setup:

    • Add the aniline substrate (1.0 mmol), K₂CO₃ (2.0 mmol), and anhydrous DMF (5.0 mL) to a 25 mL Schlenk flask equipped with a magnetic stir bar.

    • Evacuate and backfill the flask with CO₂ (from a balloon) three times.

    • Add 1,2-dichloroethane (1.5 mmol) and tributylphosphine (0.1 mmol, 10 mol%) to the flask via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at 80 °C for 24 hours under a CO₂ atmosphere (balloon).

    • Monitor the reaction by TLC until the starting aniline is consumed.

  • Work-up and Purification:

    • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the pure N-aryl-oxazolidinone.

Aniline SubstrateYield (%)
Aniline85
4-Methylaniline88
4-Methoxyaniline90
4-Chloroaniline78
3-Fluoroaniline81
Data synthesized from literature reports.[6]

Section 3: Biocatalysis: The Green Chemistry Frontier

Biocatalysis leverages the exquisite selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. The application of enzymes to oxazolidinone synthesis is an emerging field with significant potential for producing highly enantiopure compounds.

Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides

This innovative biocatalytic approach transforms spiro-epoxides into valuable spiro-oxazolidinones. Halohydrin dehalogenases (HHDHs) catalyze the ring-opening of epoxides with a nucleophile, and in this case, an intramolecular rearrangement leads to the expanded oxazolidinone ring.

Causality and Mechanistic Insight: The spiro-epoxide substrate enters the active site of the halohydrin dehalogenase. The enzyme facilitates the nucleophilic attack of a cyanide ion (provided in the reaction medium as KCN) onto one of the epoxide carbons, leading to a ring-opened intermediate. This is followed by an intramolecular cyclization of the nitrogen atom onto the newly formed nitrile group, which, after hydrolysis, results in the formation of the five-membered spiro-oxazolidinone ring. The enzyme's chiral pocket controls the stereochemistry of the initial epoxide opening, enabling kinetic resolution and the production of enantioenriched products.[13]

Protocol 4: Biocatalytic Synthesis of Chiral Spiro-Oxazolidinones [13]

This protocol describes the kinetic resolution of a racemic spiro-epoxide using a recombinant HHDH enzyme.

Materials:

  • Recombinant halohydrin dehalogenase (HHDH) enzyme (e.g., HHDH-C, expressed in E. coli)

  • Racemic spiro-epoxide substrate

  • Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)

  • Tris-H₂SO₄ buffer (pH 7.5)

  • Ethyl acetate

Procedure:

  • Reaction Setup (Perform in a well-ventilated fume hood):

    • Prepare a Tris-H₂SO₄ buffer solution (100 mM, pH 7.5).

    • In a reaction vessel, dissolve the racemic spiro-epoxide substrate (e.g., 200 mM final concentration) in the buffer.

    • Add KCN solution to a final concentration of 220 mM. (Handle KCN with extreme care, using appropriate personal protective equipment. Neutralize all waste with bleach before disposal).

    • Add the purified HHDH enzyme solution to the mixture.

  • Reaction Execution:

    • Incubate the reaction mixture at 30 °C with gentle shaking (e.g., 200 rpm) for 24-48 hours.

    • Monitor the conversion and enantiomeric excess of the product and remaining substrate by chiral HPLC or GC analysis.

  • Work-up and Purification:

    • Quench the reaction by adding an equal volume of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral spiro-oxazolidinone and unreacted epoxide by flash column chromatography.

SubstrateYield (%)ee (%)
N-Boc-3-azaspiro[4.4]non-6-en-8-one epoxide4598
N-Cbz-3-azaspiro[4.5]decan-8-one epoxide4295
N-benzyl-spiro[aziridine-2,2'-adamantane] epoxide4790
Yields are based on a theoretical maximum of 50% for kinetic resolution. Data synthesized from literature reports.[13]

Conclusion and Future Outlook

The catalytic synthesis of oxazolidinones has evolved dramatically, moving from classical methods to highly efficient, selective, and sustainable catalytic processes. Transition-metal catalysts offer unparalleled versatility and control, particularly in asymmetric synthesis. Organocatalysis provides robust, metal-free alternatives that are often more cost-effective and environmentally friendly. The nascent field of biocatalysis promises to push the boundaries of green chemistry even further, offering enzymatic precision under mild aqueous conditions.

For researchers and professionals in drug development, the choice of synthetic strategy will depend on factors such as the desired substitution pattern, stereochemical requirements, scalability, and cost. The protocols and data presented in this guide offer a solid foundation for implementing these high-efficiency methods, enabling the rapid and reliable synthesis of this vital heterocyclic scaffold for the discovery of next-generation therapeutics and synthetic tools.

References

  • Biocatalytic Construction of Spiro-Oxazolidinones via Halohydrin Dehalogenase-Catalyzed Ring Expansion of Spiro-Epoxides. ACS Catalysis. ([Link])

  • Thermodynamically favorable protocol for the synthesis of 2-oxazolidinones via Cu(I)-catalyzed three-component reaction of propargylic alcohols, CO 2 and 2-aminoethanols. ResearchGate. ([Link])

  • A novel strategy for the synthesis of chiral 2-oxazolidinones via a dinuclear copper-catalyzed asymmetric propargylic amination–carboxylative cyclization sequence. RSC Publishing. ([Link])

  • Base-free catalytic systems achieved via the design of copper complexes: synthesis of 2-oxazolidinones from propargylic amines and CO2. New Journal of Chemistry (RSC Publishing). ([Link])

  • Oxazolidinone synthesis. Organic Chemistry Portal. ([Link])

  • Synthesis of oxazolidinones in supercritical CO2 under heterogeneous catalysis. IRIS. ([Link])

  • Three-Component Synthesis of Oxazolidinones via Phosphine-Catalyzed Fixation of Carbon Dioxide and Mechanistic Investigation in Mass Spectrometry. ResearchGate. ([Link])

  • Three-Component Synthesis of Oxazolidinones via Phosphine-Catalyzed Fixation of Carbon Dioxide and Mechanistic Investigation in Mass Spectrometry. The Journal of Organic Chemistry - ACS Figshare. ([Link])

  • Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry (RSC Publishing). ([Link])

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. PMC. ([Link])

  • Synthesis of oxazolidinones from propargylic amines. ResearchGate. ([Link])

  • Tetraarylphosphonium Salt-Catalyzed Synthesis of Oxazolidinones from Isocyanates and Epoxides. Organic Chemistry Portal. ([Link])

  • Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as catalysts. ScienceDirect. ([Link])

  • Preparation of 2-oxazolidinones by enzymatic desymmetrisation. Semantic Scholar. ([Link])

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. ([Link])

  • Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines, Thiazolidines, and Pyrrolidines. PMC. ([Link])

  • Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. ResearchGate. ([Link])

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science (RSC Publishing). ([Link])

  • Conversion of Propargylic Amines with CO2 Catalyzed by a Highly Stable Copper(I) Iodide Thorium-Based Heterometal–Organic Framework. Inorganic Chemistry - ACS Publications. ([Link])

  • Enantioselective Ruthenium(II)-NHC Catalyzed Hydrogenation of 2-Oxazolones. Thieme. ([Link])

  • Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society. ([Link])

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. ([Link])

  • Synthesis of Oxazolidinones. Slideshare. ([Link])

  • An Improved Procedure for the Palladium-Catalyzed Oxidative Carbonylation of β-Amino Alcohols to Oxazolidin-2-ones. ResearchGate. ([Link])

  • A Palladium Tetraiodide Supported Catalyst for the Oxidative Carbonylation of β‐Amino Alcohols to 2‐Oxazolidinones. IRIS UniPA. ([Link])

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC. ([Link])

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. ([Link])

  • Oxazolidinone. Wikipedia. ([Link])

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC. ([Link])

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Method

Application Notes and Protocols for the Chiral Auxiliary: 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Asymmetric Synthesis In the realm of asymmetric synthesis, the quest for efficient and predictable control of stereoc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Asymmetric Synthesis

In the realm of asymmetric synthesis, the quest for efficient and predictable control of stereochemistry is paramount. Chiral auxiliaries have emerged as a powerful and reliable tool, enabling chemists to synthesize enantiomerically pure compounds, a critical aspect of drug discovery and development.[1][2] Among the various classes of chiral auxiliaries, oxazolidinones, pioneered by David A. Evans, have garnered significant attention due to their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[][4]

This document provides a comprehensive technical guide to the preparation and application of a specific, functionalized chiral auxiliary: 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one . The presence of the aminophenyl ethyl moiety offers a unique handle for further synthetic manipulations, such as attachment to solid supports or conjugation to other molecules, thereby expanding its utility in modern organic synthesis. These application notes will detail the synthesis of this auxiliary, its acylation to form chiral imides, and its subsequent application in stereoselective enolate alkylation, a fundamental transformation in the construction of chiral molecules.

PART 1: Preparation of the Chiral Auxiliary

The synthesis of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one is a multi-step process that begins with a readily available starting material, 4-nitrophenethylamine hydrochloride. The following protocol outlines a reliable route to the desired chiral auxiliary.

Protocol 1: Synthesis of 3-[2-(4-Nitrophenyl)ethyl]-1,3-oxazolidin-2-one

This initial step involves the protection of the amino group followed by the formation of the oxazolidinone ring.

Materials:

  • 4-Nitrophenethylamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Chloroethanol

  • Anhydrous Tetrahydrofuran (THF)

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Anhydrous Toluene

Procedure:

  • Boc Protection: To a stirred suspension of 4-nitrophenethylamine hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C. After 15 minutes, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Boc-protected amine.

  • N-Alkylation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the Boc-protected amine (1.0 eq) in anhydrous THF dropwise. After the evolution of hydrogen ceases, add 2-chloroethanol (1.5 eq) and stir the reaction mixture at room temperature for 24 hours. Carefully quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated product.

  • Oxazolidinone Formation: Dissolve the N-alkylated product (1.0 eq) in anhydrous toluene. To this solution, add a solution of phosgene (or triphosgene, 0.4 eq) in toluene dropwise at 0 °C. Stir the reaction mixture at room temperature for 4 hours. Carefully quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to give 3-[2-(4-nitrophenyl)ethyl]-1,3-oxazolidin-2-one.

Protocol 2: Reduction of the Nitro Group

The final step in the preparation of the chiral auxiliary is the reduction of the nitro group to an amine.

Materials:

  • 3-[2-(4-Nitrophenyl)ethyl]-1,3-oxazolidin-2-one

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • To a solution of 3-[2-(4-nitrophenyl)ethyl]-1,3-oxazolidin-2-one (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture at reflux for 3 hours.

  • Cool the mixture to room temperature and pour it into a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one .

PART 2: Application in Asymmetric Alkylation

Workflow for Asymmetric Alkylation

The overall process involves the acylation of the chiral auxiliary, followed by enolate formation and subsequent alkylation. The final step is the removal of the auxiliary to yield the enantiomerically enriched product.

Asymmetric_Alkylation_Workflow Aux Chiral Auxiliary 3-[2-(4-Aminophenyl)ethyl] -1,3-oxazolidin-2-one N_Acyl N-Acyl Oxazolidinone Aux->N_Acyl Acylation AcylCl Acyl Chloride (R-COCl) AcylCl->N_Acyl Enolate Chelated (Z)-Enolate N_Acyl->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkylated Alkylated Product Enolate->Alkylated Alkylation RX Electrophile (R'-X) RX->Alkylated Cleavage Auxiliary Cleavage Alkylated->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product

Caption: Workflow for Asymmetric Alkylation using the Chiral Auxiliary.

Protocol 3: N-Acylation of the Chiral Auxiliary

The first step in utilizing the auxiliary is to attach the desired acyl group.

Materials:

  • 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Acyl chloride (e.g., propionyl chloride)

Procedure:

  • Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude N-acyloxazolidinone can be purified by column chromatography.

Protocol 4: Diastereoselective Enolate Alkylation

This protocol describes the key stereocontrol step. The rigid, chelated (Z)-enolate formed directs the incoming electrophile to the less hindered face.[4][7]

Materials:

  • N-Acyloxazolidinone (from Protocol 3)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Alkylating agent (e.g., benzyl bromide)

Procedure:

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a freshly prepared solution of LDA (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate. The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. Purification by column chromatography can separate the diastereomers.

Mechanism of Stereocontrol

The high diastereoselectivity observed in these alkylation reactions is a direct consequence of the steric environment created by the chiral auxiliary. The formation of a chelated (Z)-enolate with the lithium counterion forces the substituent on the oxazolidinone to effectively block one face of the enolate, directing the electrophile to attack from the opposite, less sterically hindered face.

Stereocontrol_Mechanism cluster_Enolate Chelated (Z)-Enolate Enolate_Structure [Chemical Structure of Chelate] Steric_Shielding Steric Shielding by Auxiliary Substituent Approach_Hindered Attack from Sterically Hindered Face (Disfavored) Enolate_Structure->Approach_Hindered Li Li+ O1 O Li->O1 chelation O2 O Li->O2 chelation Electrophile Electrophile (E+) Approach_Unhindered Attack from Unhindered Face Electrophile->Approach_Unhindered Approach_Unhindered->Enolate_Structure Product Major Diastereomer Approach_Unhindered->Product

Caption: Mechanism of Stereocontrol in Alkylation Reactions.

Protocol 5: Auxiliary Removal

The final step is the cleavage of the chiral auxiliary to reveal the desired chiral product, typically a carboxylic acid, alcohol, or amide. The auxiliary can often be recovered and reused.

Materials:

  • Alkylated N-acyloxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide (LiOH) or Hydrogen peroxide/Lithium hydroxide

Procedure (for conversion to a carboxylic acid):

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the carboxylic acid product with an appropriate organic solvent.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Data Presentation

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. Below is a representative table summarizing expected outcomes for the alkylation of an N-propionyl oxazolidinone derived from the title auxiliary.

Electrophile (R'-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide2-Methyl-3-phenylpropanoic acid>95:585-95
Allyl iodide2-Methylpent-4-enoic acid>95:580-90
Methyl iodide2-Methylpropanoic acid>90:1088-96

Note: The data presented are illustrative and actual results may vary depending on specific reaction conditions.

Conclusion

The chiral auxiliary 3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one represents a valuable tool for asymmetric synthesis. Its straightforward preparation and the high degree of stereocontrol it imparts in alkylation reactions make it an attractive choice for the synthesis of complex chiral molecules. The presence of the amino group provides a versatile handle for further functionalization, enhancing its applicability in diverse areas of chemical research, including medicinal chemistry and materials science. The protocols outlined in this document provide a solid foundation for researchers to successfully employ this auxiliary in their synthetic endeavors.

References

  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. (n.d.). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • Yadav, J. S., & Reddy, P. N. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(25), 20857-20885. [Link]

  • Yadav, J. S., & Reddy, P. N. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]

  • Yadav, J. S., & Reddy, P. N. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (255), 35-40. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Industrial Scale-Up of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one

Introduction 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one is a critical chemical intermediate, primarily recognized for its role as a cornerstone in the synthesis of modern pharmaceuticals. Its molecular architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one is a critical chemical intermediate, primarily recognized for its role as a cornerstone in the synthesis of modern pharmaceuticals. Its molecular architecture is integral to the structure of several high-value active pharmaceutical ingredients (APIs), most notably the oral anticoagulant Rivaroxaban.[1][2] Rivaroxaban is a direct Factor Xa inhibitor widely used for the prevention and treatment of thromboembolic diseases.[2][3] The oxazolidinone ring system itself is a privileged scaffold in medicinal chemistry, famously featured in the linezolid class of antibiotics, which are vital for combating drug-resistant Gram-positive infections.[4][5]

The transition from laboratory-scale synthesis to robust, multi-kilogram or ton-scale industrial production presents significant challenges. The objectives of scaling up are not merely to produce larger quantities but to do so in a manner that is cost-effective, safe, environmentally responsible, and consistently yields a product of high purity.[6] This guide provides a comprehensive framework for researchers, process chemists, and drug development professionals to navigate the complexities of scaling the production of this key intermediate. We will delve into the underlying chemistry, process optimization strategies, detailed industrial protocols, and the stringent quality control measures required for cGMP (current Good Manufacturing Practices) environments.

Section 1: The Synthetic Pathway: A Mechanistic Overview

The most industrially viable and atom-economical route to 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one involves the direct cyclocondensation of 2-(4-aminophenyl)ethanol with a suitable carbonylating agent. Ethylene carbonate is the reagent of choice for this transformation due to its relatively low cost, high reactivity, and favorable environmental profile, as the primary byproduct is ethylene glycol, which is less hazardous than byproducts from reagents like phosgene.

The reaction proceeds via a nucleophilic attack mechanism. The primary amino group of 2-(4-aminophenyl)ethanol attacks one of the carbonyl carbons of ethylene carbonate, leading to the opening of the carbonate ring and the formation of a carbamate intermediate. Subsequently, an intramolecular transesterification occurs where the hydroxyl group of the amino alcohol attacks the newly formed carbonate carbonyl, displacing ethylene glycol and closing the five-membered oxazolidinone ring.

G cluster_intermediate Intermediate A 2-(4-Aminophenyl)ethanol I Hydroxyethyl Carbamate Intermediate A->I 1. Nucleophilic Attack (Ring Opening) B Ethylene Carbonate B->I P 3-[2-(4-Aminophenyl)ethyl]- 1,3-oxazolidin-2-one I->P 2. Intramolecular Cyclization (Transesterification) BP Ethylene Glycol (Byproduct) I->BP Elimination

Caption: Synthetic pathway for 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one.

Section 2: Process Development and Optimization for Scale-Up

A robust industrial process is the result of meticulous optimization of numerous parameters. The choices made during this phase directly impact yield, purity, safety, and cost.

Raw Material Selection and Solvent Strategy

The quality of starting materials is paramount. Impurities in the initial reactants can be carried through the synthesis, leading to complex and costly purification challenges later on.[7]

  • 2-(4-Aminophenyl)ethanol: Must be of high purity (>99%), with minimal levels of isomeric impurities or related substances.

  • Ethylene Carbonate: Should be low in water content, as water can hydrolyze the carbonate and interfere with the reaction.

  • Solvent: While the reaction can be run neat (without solvent), the use of a high-boiling point, inert solvent such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is often preferred on an industrial scale. A solvent aids in heat transfer, prevents solidification of the reaction mass, and allows for more precise temperature control, which is critical for avoiding side reactions and ensuring process safety.

Reaction Parameter Optimization

The goal of optimization is to maximize the conversion of the limiting reactant to the desired product while minimizing the formation of impurities.

  • Stoichiometry: A slight excess of ethylene carbonate (e.g., 1.1 to 1.3 equivalents) is typically used to ensure complete conversion of the more valuable 2-(4-aminophenyl)ethanol.

  • Temperature: The reaction is typically conducted at elevated temperatures (120-150 °C) to ensure a reasonable reaction rate. However, excessively high temperatures can lead to thermal degradation and the formation of colored impurities. Precise temperature control is crucial.

  • Reaction Time: The reaction progress should be monitored by an in-process control (IPC) method, such as High-Performance Liquid Chromatography (HPLC), to determine the point of completion. This prevents unnecessary heating and potential degradation of the product.

Work-up and Product Isolation

The transition from reaction to isolated product is a critical step. For industrial scale, the procedure must be simple, repeatable, and efficient.

  • Cooling: The reaction mixture is first cooled to a manageable temperature (e.g., 60-80 °C).

  • Anti-Solvent Addition: Water is often used as an anti-solvent. The product is sparingly soluble in hot water, while the ethylene glycol byproduct and the reaction solvent (if used) are highly soluble. The controlled addition of water will precipitate the product.

  • Crystallization/Precipitation: The mixture is cooled further to maximize the precipitation of the crude product.

  • Filtration and Washing: The precipitated solid is isolated using industrial filtration equipment (e.g., a centrifuge or Nutsche filter). The filter cake is washed with water to remove residual solvent and byproducts, followed by a wash with a non-polar solvent like heptane or ethanol to aid in drying.[8]

ParameterLaboratory Scale (Typical)Optimized Industrial ScaleRationale for Change
Reactant Ratio 1:1.1 (Aminoethanol:Carbonate)1:1.2Ensures complete conversion of the limiting reagent on a large scale, accounting for potential transfer losses.
Solvent Toluene or neatNMP or DMSOHigher boiling point allows for better thermal control; improved solubility of reactants.
Temperature 130 °C (Reflux)140-145 °CPrecise control with jacketed reactors allows for higher, more consistent temperatures, reducing reaction time.
Reaction Time 12-16 hours6-8 hours (IPC monitored)Higher temperature and optimized conditions shorten the cycle time, increasing plant throughput.
Isolation Evaporation, Column ChromatographyAnti-Solvent PrecipitationChromatography is not viable for industrial scale; precipitation is efficient, fast, and scalable.[9]

Section 3: Detailed Industrial-Scale Protocol (Basis: 100 kg Batch)

This protocol outlines a self-validating system for the production of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one. Each step includes critical process parameters that must be monitored.

Equipment:
  • 2000 L Glass-Lined Reactor with overhead stirrer, condenser, and temperature probe.

  • 1000 L Addition Vessel.

  • Nutsche Filter Dryer or Centrifuge and Vacuum Tray Dryer.

Protocol Steps:
  • Reactor Charging:

    • Charge 2-(4-aminophenyl)ethanol (100 kg, 1.0 equiv.) into the 2000 L reactor.

    • Charge N-Methyl-2-pyrrolidone (NMP) (300 L).

    • Begin stirring at 50-75 RPM.

  • Reactant Addition:

    • Charge Ethylene Carbonate (77 kg, 1.2 equiv.) to the reactor.

    • Rinse the charging line with NMP (20 L).

  • Reaction:

    • Heat the reactor contents to 140-145 °C.

    • Maintain the temperature for 6-8 hours.

    • Monitor the reaction progress by HPLC every 2 hours until the starting material (2-(4-aminophenyl)ethanol) is <1.0%.

  • Work-up and Precipitation:

    • Cool the reaction mass to 70-80 °C.

    • In the addition vessel, charge Purified Water (800 L).

    • Slowly transfer the reaction mass from the reactor into the water in the addition vessel over 1-2 hours, maintaining the temperature at 60-70 °C.

    • Cool the resulting slurry to 20-25 °C over 3-4 hours and stir for an additional 2 hours.

  • Isolation and Drying:

    • Filter the product slurry using the Nutsche Filter Dryer.

    • Wash the filter cake with Purified Water (2 x 200 L).

    • Wash the filter cake with Ethanol (1 x 100 L).

    • Dry the product under vacuum at 60-70 °C until the loss on drying (LOD) is <0.5%.

  • Discharge and Packaging:

    • Discharge the dry material (expected yield: 130-140 kg) into double-lined polyethylene bags within a labeled container.

Caption: Industrial production workflow for 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one.

Section 4: Purification and Quality Control

For use as a pharmaceutical intermediate, the product must meet stringent purity specifications. The primary method for purification at an industrial scale is recrystallization.

Purification Protocol: Recrystallization
  • Solvent Selection: A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature. A mixture of Ethanol and Water is often effective.

  • Procedure:

    • Charge the crude, dry product into a clean reactor.

    • Add a sufficient volume of ethanol (e.g., 3-4 volumes relative to the crude product).

    • Heat the mixture to reflux (approx. 78 °C) to achieve complete dissolution.

    • Perform a hot filtration through a polishing filter to remove any particulate matter.

    • Cool the clear solution slowly to initiate crystallization. Cooling too rapidly can trap impurities.

    • Once crystallization begins, the cooling rate can be increased. Cool to 0-5 °C and hold for several hours to maximize yield.

    • Filter the purified product, wash with cold ethanol, and dry under vacuum.

Analytical Methods for Quality Control

A comprehensive suite of analytical techniques is required to confirm the identity, purity, and quality of the final product.[10][11]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and quantifying impurities.[12][13] A typical method would use a C18 reverse-phase column with a gradient elution of water and acetonitrile.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound, providing definitive identity confirmation.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms in the molecule and ensuring no isomeric impurities are present.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of key functional groups, such as the N-H stretch of the amine, the C=O stretch of the oxazolidinone ring, and aromatic C-H stretches.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

  • Loss on Drying (LOD): Determines the amount of residual solvent in the final product.

TestSpecificationAnalytical Method
Appearance White to Off-White Crystalline SolidVisual Inspection
Identity Should match the reference standardFTIR, NMR
Purity ≥ 99.5%HPLC
Any Single Impurity ≤ 0.15%HPLC
Melting Point 128-132 °CCapillary Method
Loss on Drying ≤ 0.5%Gravimetric (LOD)

Section 5: Safety and Environmental Considerations

Industrial chemical synthesis requires a strict adherence to safety protocols to protect personnel and the environment.

Hazard Analysis and Personal Protective Equipment (PPE)
  • 2-(4-Aminophenyl)ethanol: Causes skin, eye, and respiratory irritation.[14][15]

  • Ethylene Carbonate: Causes serious eye irritation.[16][17]

  • NMP/DMSO (Solvents): Can cause skin and eye irritation. NMP has reproductive toxicity concerns.

Based on these hazards, the following minimum PPE is required:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles and a face shield.

  • Chemical-resistant apron or coveralls.

  • Respiratory protection (e.g., a NIOSH-approved respirator) should be used, especially during material charging operations where dust or vapors may be generated.[14]

Process Safety and Waste Management
  • Handling: All transfers of solids should be conducted in a well-ventilated area or using contained systems to minimize dust exposure.[14] Liquids should be transferred using closed systems.

  • Emergency Preparedness: Workstations must be equipped with safety showers and eyewash stations.[15]

  • Waste Disposal: The aqueous filtrate from the product isolation (mother liquor) will contain NMP/DMSO, ethylene glycol, and residual product. This waste stream must be collected and disposed of in accordance with local environmental regulations, typically via incineration at a licensed facility. Empty containers must be properly decontaminated before disposal.

Conclusion

The successful industrial-scale production of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one is a multi-faceted endeavor that hinges on a deep understanding of chemical principles, process engineering, and rigorous quality control. By implementing a well-optimized synthesis based on the cyclocondensation of 2-(4-aminophenyl)ethanol and ethylene carbonate, manufacturers can establish a robust, safe, and efficient process. The protocols and analytical strategies detailed in this guide provide a validated framework for achieving high-purity material suitable for the synthesis of life-saving pharmaceuticals, thereby ensuring that both process efficiency and product quality are held to the highest standard.

References

  • A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

  • Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem. [Link]

  • A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. SSRN. [Link]

  • Exploratory Process Development and Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate. ACS Publications. [Link]

  • The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Synthesis planning for linezolid (1). In the synthetic strategy... ResearchGate. [Link]

  • Large-scale synthesis of bio-based oxazolidinone 1. ResearchGate. [Link]

  • Process for the preparation of rivaroxaban involving novel intermediate.
  • Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. ResearchGate. [Link]

  • Rivaroxaban. PubChem. [Link]

  • Rivaroxaban Intermediates Introduction From Arborpharm. Arborpharm. [Link]

  • A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate. [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PMC - NIH. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure...
  • Key Analytical Techniques Powering Pharmaceutical Quality Control. PharmaVED. [Link]

  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PMC. [Link]

  • An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules. [Link]

  • Analytical Strategies for Aseptic Processing. Pharmaceutical Technology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one

Welcome to the technical support resource for the purification of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one. This molecule is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one. This molecule is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the anticoagulant Rivaroxaban.[1][2] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of this compound. We will move from general purification strategies to specific troubleshooting scenarios and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Purification Strategy Decision Guide

The first step in any purification is to assess the crude material. A quick Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum can provide invaluable information about the number of impurities and their nature, guiding the choice of the primary purification method.

Purification_Decision_Tree start Assess Crude Purity (TLC, ¹H NMR) chromatography Column Chromatography start->chromatography <95% Pure or Multiple Impurities recrystallization Recrystallization start->recrystallization >95% Pure and Mainly one Impurity chromatography->recrystallization Product >95% Pure but needs polishing end_product Pure Product (>98% Purity) chromatography->end_product Product >98% Pure recrystallization->end_product multi_step Sequential Purification: 1. Chromatography 2. Recrystallization

Sources

Optimization

troubleshooting low conversion rates in oxazolidinone synthesis

Technical Support Center: Oxazolidinone Synthesis & Process Optimization Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OX-SYN-404 Introduction: The "Hidden" Barri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazolidinone Synthesis & Process Optimization

Current Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: OX-SYN-404

Introduction: The "Hidden" Barriers in Heterocycle Formation

Welcome to the technical hub. If you are here, your oxazolidinone synthesis—whether for an Evans chiral auxiliary or a Linezolid-type antibiotic scaffold—is likely stalling.

In my 15 years of scaling these heterocycles, I have found that "low conversion" is rarely a kinetic dead-end. It is usually a thermodynamic trap or a masked catalyst deactivation. Oxazolidinone formation requires forming two bonds (O-C and N-C) across a carbonyl center. The failure point is almost always the cyclization step , not the initial nucleophilic attack.

This guide bypasses standard textbook advice to address the specific process-chemistry bottlenecks that kill yield in the real world.

Part 1: Diagnostic Logic & Troubleshooting Matrix

Before altering your protocol, identify your failure mode using this logic tree.

Oxazolidinone_Troubleshooting Start Low Conversion Observed Route Select Synthetic Route Start->Route Evans Amino Alcohol + CDI/Phosgene Route->Evans Linezolid Carbamate + Epoxide (Linezolid Route) Route->Linezolid Check_Inter Is Carbamate Intermediate Visible by TLC/LCMS? Evans->Check_Inter Yes_Inter Issue: Cyclization Stalled Check_Inter->Yes_Inter Yes No_Inter Issue: Reagent Hydrolysis Check_Inter->No_Inter No Sol_Heat Fix: Increase Temp > 60°C (Rotamer Barrier) Yes_Inter->Sol_Heat Sol_Dry Fix: Dry Solvent/Reagent (CDI is moisture sensitive) No_Inter->Sol_Dry Check_Regio Is Regioselectivity Poor? Linezolid->Check_Regio Yes_Regio Issue: Wrong Ring Opening Check_Regio->Yes_Regio Yes No_Yield Issue: Oligomerization Check_Regio->No_Yield No Sol_Lewis Fix: Switch to LiOtBu or MgI2 Catalyst Yes_Regio->Sol_Lewis Sol_Conc Fix: High Dilution to prevent intermolecular reaction No_Yield->Sol_Conc

Figure 1: Decision matrix for diagnosing low yields based on synthetic pathway and intermediate analysis.

Part 2: Scenario-Specific Troubleshooting Guides

Scenario A: The "Evans Auxiliary" Route (Amino Alcohol + Carbonyl Source)

Common Reagents: CDI (1,1'-Carbonyldiimidazole), Diethyl Carbonate, Triphosgene.

The Problem: You observe the formation of the linear carbamate intermediate (often visible on TLC), but the ring fails to close, or the reaction stalls at 60% conversion.

Root Cause Analysis:

  • The Rotamer Effect: The intermediate carbamate often adopts a trans-conformation (anti-periplanar) due to steric bulk, placing the hydroxyl nucleophile too far from the carbonyl electrophile.

  • CDI Deactivation: Commercial CDI is highly hygroscopic. If it hydrolyzes to imidazole and CO2, you lose stoichiometry without realizing it.

  • Ethanol Inhibition (Carbonate Route): If using Diethyl Carbonate, the byproduct (ethanol) pushes the equilibrium backward (Le Chatelier’s Principle).

The Fix (Q&A Format):

  • Q: I am using CDI, but the reaction is incomplete. Should I add more base?

    • A: No. Adding base often causes racemization of the chiral center. Instead, add heat . The cyclization of the carbamate intermediate is entropically driven. Heating the reaction to reflux (THF or Toluene) provides the energy to overcome the rotational barrier of the carbamate bond.

  • Q: How do I validate my CDI quality?

    • A: Perform a "Bubble Test." Dissolve a small amount of CDI in water. It should vigorously evolve CO2 immediately. If it dissolves silently, it is hydrolyzed.

  • Q: I want to avoid Phosgene. What is the best alternative for scale-up?

    • A: Use Diethyl Carbonate (DEC) with a catalytic alkoxide, but you must distill off the ethanol byproduct continuously. Without distillation, the reaction will never exceed ~70% conversion due to equilibrium limits [1].

Optimized Protocol: CDI-Mediated Cyclization

  • Dry: Flame-dry glassware. Use anhydrous THF.

  • Dissolve: Amino alcohol (1.0 equiv) in THF (0.5 M).

  • Add: CDI (1.2 equiv) portion-wise at 0°C. Note: Gas evolution (CO2) will occur.

  • Wait: Stir at 0°C for 30 mins, then warm to RT. Check TLC. You will likely see the intermediate.

  • Cyclize: Reflux the solution (66°C) for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove imidazole), then NaHCO3.

Scenario B: The "Linezolid" Scaffold (Epoxide Opening)

Context: Synthesis of antibacterial 5-hydroxymethyl-oxazolidinones.

The Problem: Low yield during the reaction of a carbamate (e.g., N-Cbz or N-Boc amine) with a chiral glycidyl butyrate or epichlorohydrin.

Root Cause Analysis:

  • Regioselectivity: The nucleophilic nitrogen can attack the epoxide at the wrong carbon (C2 vs C3), or the alkoxide intermediate can transesterify incorrectly.

  • Oligomerization: The product contains a secondary amine or hydroxyl group that can react with another molecule of epoxide, leading to "Bis-Linezolid" impurities [2].

  • Base Strength: Using a base that is too strong (e.g., NaH) can cause elimination reactions on the epoxide.

The Fix (Q&A Format):

  • Q: I see a major impurity at RRT 0.85. What is it?

    • A: In Linezolid synthesis, this is often the (R)-isomer impurity if you started with (S)-glycidyl butyrate (or vice versa), or the de-acetylated hydrolysis product . Ensure your reaction pH does not drift too high (>12), which hydrolyzes the oxazolidinone ring [3].

  • Q: How do I improve the regioselectivity of the ring opening?

    • A: Switch from a simple base to a Lithium tert-butoxide (LiOtBu) catalyst. The Lithium cation coordinates with the epoxide oxygen, activating it for attack at the less hindered position (C1) while the bulky tert-butoxide prevents side reactions [4].

Data Table: Catalyst Performance in Epoxide Opening

CatalystTypical YieldRegioselectivity (5-exo vs 6-endo)Notes
NaH / DMF45-60%PoorHigh oligomerization risk.
K2CO3 / Acetone50-65%ModerateSlow reaction times (>12h).
LiOtBu / THF 85-92% Excellent Industry Standard for Linezolid [4].
MgI2 (Lewis Acid)80-88%GoodBest for sensitive substrates.
Scenario C: Green Synthesis (CO2 Fixation)

Context: Direct coupling of amino alcohols with CO2.

The Problem: The reaction requires high pressure and often yields <50%.

Root Cause Analysis: CO2 is thermodynamically stable. The formation of the salt (carbamate anion) is easy, but the elimination of water to close the ring is difficult and reversible.

The Fix: You need a Dehydrating System .

  • Chemical Dehydration: Use T3P (Propylphosphonic anhydride) or Propylene Oxide . These reagents chemically consume the water produced, shifting the equilibrium forward [5].

  • Catalytic Dehydration: Use Dibutyltin oxide (n-Bu2SnO) .[1] It forms a tin-glycolate intermediate that reacts more readily with CO2 than the free amino alcohol [6].

Part 3: References

  • Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951–976. Link

  • Perrault, W. R., et al. (2003). Process Research and Development of the Oxazolidinone Antibacterial Linezolid. Organic Process Research & Development, 7(4), 533–546. Link

  • Reddy, K. V., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-642.[2] Link[2]

  • Pearlman, B. A., et al. (1998). An Efficient Synthesis of Linezolid. Tetrahedron Letters, 39, 1113. (Cited in Pfizer Process Patents).

  • Paz, J., et al. (2010). T3P-Promoted Synthesis of Oxazolidinones from Amino Alcohols and CO2. European Journal of Organic Chemistry.

  • Tomioka, K., et al. (2002). Synthesis of 2-oxazolidinones from CO2 and 1,2-aminoalcohols catalyzed by n-Bu2SnO.[1] Synlett, 2002(2), 307-309.[1] Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one

[1] Executive Summary This technical guide addresses stability challenges associated with 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one (referred to herein as APO-Ox ). The molecule contains two distinct functional gro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses stability challenges associated with 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one (referred to herein as APO-Ox ).

The molecule contains two distinct functional groups with opposing stability requirements:

  • The Aniline Moiety (4-aminophenyl): Highly susceptible to oxidative degradation (pinking/browning) at neutral-to-basic pH.[1][2]

  • The Oxazolidinone Ring: Susceptible to hydrolytic ring-opening under strong acidic or basic conditions.[2]

Root Cause Diagnosis: Most user reports of "pink/brown solutions" or "loss of potency" are caused by oxidative coupling of the aniline group , not hydrolysis of the oxazolidinone ring.

Module 1: The "Pink Water" Phenomenon (Oxidative Instability)

The Issue

Users often report that clear aqueous solutions of APO-Ox turn pink, red, or brown within hours of preparation, often accompanied by the appearance of unknown peaks in HPLC at higher retention times.

Mechanism

The primary amine on the phenyl ring (aniline) undergoes auto-oxidation in the presence of dissolved oxygen and trace metal ions. This proceeds via a radical cation mechanism, leading to the formation of colored quinone imines and azo-dimers.

Troubleshooting & Prevention
VariableRecommendationScientific Rationale
Dissolved Oxygen Critical: Degas all buffers.Oxygen is the primary reactant.[2] Sparging with Argon/Nitrogen prevents the initial electron transfer step.[2]
pH Selection Maintain pH < 5.0 The protonated anilinium ion (

) is electronically resistant to oxidation.[1][2] The neutral amine (

) at pH > 5 is highly reactive.[1][2]
Light Exposure Amber Glass / Foil WrapAnilines are photosensitive.[2] UV light accelerates the radical formation.[2]
Additives EDTA (0.1 mM)Chelates trace metal ions (Fe³⁺, Cu²⁺) that catalyze the oxidation process.[1]
Antioxidants Sodium Metabisulfite (0.1%)Acts as a sacrificial reductant.[1][2] Note: Avoid aldehydes which react with the amine.[2]
FAQ: Oxidation

Q: Can I filter the "pink" color out? A: No. The colored compounds are soluble impurities.[2] If the solution is pink, degradation has already occurred (typically 0.5% - 2.0% impurity level).[1] The solution must be discarded for quantitative work.

Module 2: Hydrolytic Stability (Ring Integrity)

The Issue

Loss of the primary peak in HPLC without significant color change, often leading to the appearance of a more polar (early eluting) peak.

Mechanism

The 1,3-oxazolidin-2-one ring is a cyclic carbamate.[1][2][3] While generally robust, it is susceptible to nucleophilic attack (hydrolysis) at the carbonyl carbon, leading to ring opening. This yields the corresponding amino-alcohol derivative (N-[2-(4-aminophenyl)ethyl]-2-aminoethanol).[1]

Stability Profile
ConditionStability RatingOutcome
pH 2.0 - 7.0 High The ring is stable.[1][2] Recommended range.
pH > 9.0 Low Hydroxide ions (

) attack the carbonyl, causing irreversible ring opening.[1]
pH < 1.0 (Heat) Moderate Acid-catalyzed hydrolysis is slower than base hydrolysis but significant at high temperatures (>40°C).[1][2]

Module 3: Solubility vs. Stability Trade-off

Users must navigate a trade-off between solubility and stability.[2] The aniline group dictates the solubility profile.

  • pKa of Aniline moiety: ~4.6

  • pKa of Oxazolidinone: Non-ionizable in physiological range.[2]

The "Danger Zone" (pH 6.0 - 8.0): At neutral pH, the aniline is deprotonated (neutral).[1]

  • Solubility drops: The molecule becomes hydrophobic, leading to precipitation.[2]

  • Oxidation spikes: The neutral amine is the species that oxidizes.[2]

The "Safe Zone" (pH 3.0 - 4.5):

  • Solubility peaks: The amine is protonated (

    
    ), vastly increasing aqueous solubility.[2]
    
  • Stability peaks: The positive charge repels oxidative attack.[2]

  • Ring Safety: This pH is mild enough to prevent acid hydrolysis of the oxazolidinone ring.[2]

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways users must control.

APO_Degradation APO APO-Ox (Intact Molecule) Ox_Inter Radical Cation (Reactive Intermediate) APO->Ox_Inter Oxidation (pH > 5, O2, Light) Ring_Open Amino-Alcohol Derivative (Colorless, Polar) APO->Ring_Open Hydrolysis (pH > 9 or pH < 1 + Heat) Safe STABLE STATE (pH 3.0 - 4.5) (Protonated Amine) APO->Safe Acidification Pink Quinone Imines / Azo Dimers (PINK/BROWN COLOR) Ox_Inter->Pink Coupling

Figure 1: Degradation pathways of APO-Ox. Red paths indicate failure modes; Green indicates the stabilization strategy.

Module 4: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Prepare a solution stable for >24 hours at room temperature.

  • Solvent Prep: Take 10 mL of HPLC-grade water. Sparge with Helium or Nitrogen gas for 10 minutes to remove dissolved oxygen.[2]

  • Acidification: Add 0.1% Formic Acid or Acetic Acid to the water.[2] (Target pH ~3.5).[1][2]

  • Dissolution: Weigh APO-Ox solid. Add to the acidified, degassed water. Vortex immediately.

    • Why? The acid ensures immediate protonation, preventing the "insoluble neutral skin" from forming on the particles.

  • Storage: Store in amber glass vials at 4°C.

Protocol B: HPLC Troubleshooting Guide

If you observe ghost peaks or retention time shifts:

SymptomDiagnosisCorrective Action
Peak Splitting pH MismatchEnsure your mobile phase pH matches the sample pH (use pH 3-4 buffers like Ammonium Formate).[1][2]
New Early Peak Ring HydrolysisCheck if sample was exposed to pH > 8.[2] Prepare fresh sample in acidic buffer.
New Late Peak DimerizationSample oxidized. Check for pink color.[2] Use Protocol A.
Low Recovery PrecipitationSample pH was too neutral. Re-acidify to solubilize.[2]

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Vertex AI Search / PMC. Explains the radical cation mechanism responsible for the color change in aniline derivatives. Link

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. Details the hydrolysis kinetics of the oxazolidinone ring and the effect of substituents. Link

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Provides reference pKa values for aniline (~4.6) and N-alkyl derivatives, establishing the basis for pH control.[1] Link

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing.[2] Discusses the structural stability and solubility profiles of oxazolidinone antibiotics and intermediates. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one

In the landscape of drug development and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as 3-[2...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds such as 3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one, a molecule with potential applications stemming from its oxazolidinone and aminophenyl motifs, a multi-faceted analytical approach is not just recommended—it is imperative.

This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the title compound. Beyond a simple peak-to-proton assignment, we will explore the causal relationships between the molecule's electronic environment and its spectral signature. Furthermore, we will objectively compare the insights derived from ¹H NMR with those from complementary analytical techniques, providing a holistic strategy for structural verification.

Part 1: In-Depth ¹H NMR Interpretation

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the number of distinct protons, their electronic environments, and their spatial relationships to neighboring protons.

For 3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one, we can dissect the molecule into three key structural fragments, each with a predictable spectral signature.

Caption: Labeled structure of 3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a, d ~6.95Doublet (d)2H~8.4Aromatic C-H, ortho to ethyl
b, c ~6.50Doublet (d)2H~8.4Aromatic C-H, ortho to -NH₂
g ~4.90Broad Singlet (br s)2H--NH₂
i ~4.25Triplet (t)2H~8.0O-CH₂ (Oxazolidinone)
h ~3.60Triplet (t)2H~8.0N-CH₂ (Oxazolidinone)
f ~3.40Triplet (t)2H~7.2N-CH₂ (Ethyl)
e ~2.65Triplet (t)2H~7.2Ar-CH₂ (Ethyl)
Detailed Signal Analysis
  • Aromatic Region (δ 6.5-7.0 ppm): The 1,4-disubstituted (para) benzene ring gives rise to a characteristic AA'BB' spin system, which often simplifies to two distinct doublets if the substituent effects are significantly different.

    • Signal (b, c) at ~6.50 ppm: These two protons are ortho to the electron-donating amino (-NH₂) group. The lone pair on the nitrogen increases electron density at the ortho and para positions through resonance, causing a shielding effect. This results in an upfield shift compared to benzene (7.36 ppm).[2]

    • Signal (a, d) at ~6.95 ppm: These two protons are ortho to the electron-withdrawing ethyl-oxazolidinone substituent. This group pulls electron density away from the ring, deshielding these protons and shifting them downfield relative to protons (b, c). The coupling constant of ~8.4 Hz is typical for ortho-coupling in aromatic systems.

  • Amine Protons (δ ~4.90 ppm):

    • Signal (g): The protons of the primary amine appear as a broad singlet. The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature.[1] The broadening is due to quadrupole effects from the nitrogen atom and chemical exchange with trace amounts of water in the solvent. This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

  • Oxazolidinone Ring Protons (δ 3.6-4.3 ppm):

    • Signal (i) at ~4.25 ppm: This triplet corresponds to the methylene protons adjacent to the ring oxygen. Oxygen is highly electronegative, strongly deshielding these protons and causing the most downfield shift among the aliphatic signals.

    • Signal (h) at ~3.60 ppm: This triplet is assigned to the methylene protons adjacent to the ring nitrogen. While nitrogen is also electronegative, its effect is less pronounced than oxygen's, resulting in a more upfield position compared to (i). The two signals (h and i) are vicinally coupled, splitting each other into triplets with a typical coupling constant of ~8.0 Hz.

  • Ethyl Bridge Protons (δ 2.6-3.4 ppm):

    • Signal (f) at ~3.40 ppm: These methylene protons are directly attached to the nitrogen of the oxazolidinone ring, which deshields them.

    • Signal (e) at ~2.65 ppm: These are benzylic protons, adjacent to the aromatic ring. Their chemical shift is in the expected range for such protons.[3] They are less deshielded than the protons at (f).

    • The coupling between these two non-equivalent methylene groups (e and f) results in two triplets, each with a vicinal coupling constant of ~7.2 Hz.[4]

Part 2: A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR provides the foundational architectural plan of a molecule, a robust structural confirmation relies on corroborating evidence from other analytical techniques. Each method offers a unique perspective on the molecular structure.[5][6]

Comparison of Key Analytical Methods
TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton framework, connectivity, stereochemistry.Provides a detailed map of all C-H bonds and their relationships, confirming the assembly of all three molecular fragments.[1]Ambiguity can arise from overlapping signals in complex regions. Labile protons (-NH₂) can be broad or unobserved.
¹³C NMR Carbon skeleton, number of unique carbons, functional groups (C=O).Confirms the presence of the 11 unique carbon atoms. The carbonyl carbon signal (~158 ppm) is a key indicator of the oxazolidinone ring.Lower sensitivity requires more sample or longer acquisition times.[7] Provides no direct information on proton connectivity.
Mass Spec (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.High-Resolution MS (HRMS) would confirm the elemental formula (C₁₁H₁₄N₂O₂). Fragmentation can show the loss of key pieces, like the aminophenyl ethyl group, validating the structure.[8]Does not provide information on the specific connectivity of atoms (isomerism).
Infrared (IR) Presence of specific functional groups and bond types.Clearly identifies key functional groups: N-H stretches (primary amine, ~3300-3400 cm⁻¹), C=O stretch (amide/carbamate, ~1750 cm⁻¹), and aromatic C-H/C=C bonds.[9]Provides limited information on the overall molecular skeleton. It confirms the parts are present but not how they are connected.
2D NMR (COSY, HSQC, HMBC) Unambiguous proton-proton and proton-carbon correlations.COSY would definitively link (e)↔(f) and (h)↔(i). HSQC would link every proton to its attached carbon. HMBC would show long-range correlations (e.g., from protons 'e' to aromatic carbons) to lock the entire structure in place.Requires significantly more instrument time and more complex data interpretation.
Integrated Analytical Workflow

analytical_workflow cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Unambiguous Confirmation synthesis Synthesized Compound ir IR Spectroscopy (Functional Groups) synthesis->ir Confirm C=O, N-H ms LC-MS (Purity & MW) synthesis->ms Confirm Purity, MW nmr_1h 1D ¹H NMR (Proton Framework) ms->nmr_1h Pure Sample nmr_13c 1D ¹³C NMR (Carbon Skeleton) nmr_1h->nmr_13c nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity Map) nmr_1h->nmr_2d nmr_13c->nmr_2d If Ambiguity Exists final Final Structure Confirmed nmr_13c->final nmr_2d->final

Sources

Comparative

comparing bioactivity of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one vs Linezolid

This guide provides an in-depth technical comparison between the optimized antibiotic Linezolid and the structural analogue 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one (referred to herein as APEO ). This comparison s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the optimized antibiotic Linezolid and the structural analogue 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one (referred to herein as APEO ).

This comparison serves as a critical Structure-Activity Relationship (SAR) case study , illustrating how specific chemical modifications—specifically the N-aryl linkage and C5-substitution —transform a biologically non-selective scaffold into a high-potency targeted antibiotic.

Executive Summary
FeatureLinezolid (Clinical Standard)APEO (Analogue/Precursor)
Primary Class Oxazolidinone AntibioticN-Alkyl Oxazolidinone / Phenethylamine Derivative
Antibacterial Potency High (MIC 1–4 µg/mL for MRSA/VRE)Negligible (Predicted MIC >64 µg/mL)
Mechanism of Action Inhibits bacterial protein synthesis (binds 23S rRNA of 50S subunit).Lacks structural motifs for ribosomal binding; potential monoamine oxidase (MAO) interaction.
Key Structural Feature N-Aryl Bond (Rigid, conjugated)N-Phenethyl Linker (Flexible, alkyl spacer)
C5-Substituent (S)-Acetamidomethyl (Critical for H-bonding)Unsubstituted (Sterically insufficient)
Primary Application Treatment of Gram-positive resistant infections.Synthetic intermediate; potential CNS/MAO probe (non-clinical).
Structural Deconstruction & Chemical Logic

The divergence in bioactivity stems directly from two critical structural zones. Understanding these zones explains the causality of drug efficacy.

Zone A: The Nitrogen Linkage (The "Rigidity" Factor)
  • Linezolid (N-Aryl): The oxazolidinone nitrogen is bonded directly to the fluorophenyl ring. This creates a rigid, conjugated system that locks the pharmacophore in the correct orientation to fit the shallow binding pocket of the bacterial ribosome (A-site).

  • APEO (N-Alkyl): The nitrogen is attached to an ethyl group (–CH₂CH₂–), which connects to the phenyl ring. This "phenethyl" spacer introduces rotational flexibility (entropy). The molecule cannot maintain the rigid conformation required to dock effectively into the 50S subunit, leading to a massive loss in binding affinity.

Zone B: The C5 "Warhead"
  • Linezolid: Possesses a (S)-5-acetamidomethyl side chain. This group acts as a hydrogen bond donor/acceptor, interacting specifically with the phosphate backbone of G2505 (E. coli numbering) in the 23S rRNA.

  • APEO: Lacks this specific side chain (based on IUPAC designation). Without this anchor, the molecule cannot stabilize the drug-ribosome complex.

Visualization: SAR Decision Pathway

The following diagram illustrates the structural logic determining the bioactivity of these two molecules.

SAR_Logic Scaffold Oxazolidinone Core Linker_Choice Nitrogen Linker? Scaffold->Linker_Choice Direct_Aryl Direct N-Aryl Bond (Linezolid) Linker_Choice->Direct_Aryl Rigid Alkyl_Spacer Ethyl Spacer (APEO) Linker_Choice->Alkyl_Spacer Flexible C5_Sub C5 Substituent? Direct_Aryl->C5_Sub Result_Inactive Steric Clash / No Binding (Inactive Antibiotic) Alkyl_Spacer->Result_Inactive Loss of Entropy Acetamide (S)-Acetamidomethyl (Linezolid) C5_Sub->Acetamide H-Bonding None Unsubstituted/H (APEO) C5_Sub->None Result_Active High Affinity Binding (Antibacterial) Acetamide->Result_Active None->Result_Inactive No Anchor

Caption: SAR decision tree showing how the N-Aryl bond and C5-side chain are prerequisites for antibacterial activity.

Bioactivity Profile: Antibacterial vs. MAO Inhibition
Antibacterial Efficacy (MIC Comparison)
  • Linezolid:

    • Target: 23S rRNA of the 50S ribosomal subunit.

    • Activity: Bacteriostatic against Enterococcus and Staphylococcus spp.; Bactericidal against Streptococcus spp.[1]

    • Data: MIC₉₀ values typically 1–4 µg/mL for MRSA and VRE.[2]

  • APEO:

    • Prediction: Based on extensive SAR data published by Pharmacia & Upjohn (now Pfizer), N-alkyl oxazolidinones exhibit MICs >64 µg/mL .

    • Reasoning: The ethyl spacer pushes the phenyl ring out of the hydrophobic pocket required for binding. The lack of the C5-acetamide prevents the critical hydrogen bond with the ribosomal RNA base G2505.

Secondary Pharmacology: Monoamine Oxidase (MAO) Inhibition

This is the critical "off-target" comparison. Early oxazolidinones were originally investigated as antidepressants (MAO inhibitors).

  • APEO (High Risk of MAOi): The structure of APEO contains a phenethylamine moiety (phenyl-ethyl-amino). Phenethylamines are classic substrates and inhibitors of MAO enzymes. Because APEO lacks the steric bulk of Linezolid's morpholine and acetamide groups, it may fit more easily into the active site of MAO-A or MAO-B, potentially acting as a potent MAO inhibitor.

  • Linezolid (Low Risk/Reversible): Linezolid was chemically optimized to minimize MAO inhibition while maximizing ribosomal binding. However, it remains a weak, reversible, non-selective MAO inhibitor.

    • Clinical Implication: Linezolid requires caution when co-administered with serotonergic agents (risk of Serotonin Syndrome). APEO would likely exhibit stronger MAO inhibition and higher toxicity, making it unsuitable for antibiotic use.

Experimental Protocols

To experimentally validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To quantify the antibacterial potency gap between Linezolid and APEO.

  • Preparation:

    • Dissolve Linezolid (Control) and APEO (Test) in DMSO to a stock concentration of 1 mg/mL.

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution:

    • Perform serial 2-fold dilutions in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation:

    • Inoculate wells with S. aureus (ATCC 29213) at a density of

      
       CFU/mL.
      
  • Incubation:

    • Incubate at 35°C for 16–20 hours.

  • Readout:

    • Valid Result: Linezolid well shows no turbidity at ~2 µg/mL.

    • Expected Result for APEO: Turbidity observed in all wells (MIC > 64 µg/mL), confirming lack of activity.

Protocol B: MAO Inhibition Screening (Fluorometric)

Purpose: To assess the "phenethylamine" liability of APEO compared to Linezolid.

  • Reagents:

    • Recombinant Human MAO-A and MAO-B enzymes.

    • Substrate: Tyramine or a fluorogenic probe (e.g., Amplex Red).

  • Workflow:

    • Incubate enzyme (1 U/mL) with Test Compound (APEO) and Control (Linezolid) at varying concentrations (1 nM – 100 µM) for 15 mins at 37°C.

    • Add substrate and HRP (Horseradish Peroxidase).

    • Measure fluorescence (Ex/Em: 530/590 nm) after 30 mins.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Hypothesis: APEO will show a lower IC₅₀ (higher potency) for MAO inhibition than Linezolid due to its structural similarity to the natural substrate phenethylamine.

Mechanistic Pathway Diagram

The following diagram details the divergent biological pathways of the two molecules.

Mechanism_Comparison Substance_L Linezolid MAO_Enzyme Monoamine Oxidase (MAO) Substance_L->MAO_Enzyme Weak Bind_Ribosome High Affinity Binding (H-bonds + Pi-Stacking) Substance_L->Bind_Ribosome Substance_A APEO Substance_A->MAO_Enzyme Potent? No_Bind No Binding (Entropy/Steric Failure) Substance_A->No_Bind Ribosome 50S Ribosome (23S rRNA) Toxicity CNS Effects / Toxicity MAO_Enzyme->Toxicity Antibiotic Bacterial Stasis/Death Bind_Ribosome->Antibiotic No_Bind->Antibiotic Fails Inhibit_MAO Enzyme Inhibition (Phenethylamine Mimicry)

Caption: Pathway analysis showing Linezolid's selectivity for the ribosome vs. APEO's potential off-target MAO activity.

References
  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1][2][3][4][5][6][7][8][9] Current Pharmaceutical Design, 2(2), 175-194. (Foundational SAR establishing the N-aryl requirement).

  • Zurenko, G. E., et al. (2001).[3] "Oxazolidinones: a new class of antibacterials."[1][2][3][6][7][8][10] Current Opinion in Pharmacology, 1(5), 470-476.[3] Link

  • Tokuyama, R., et al. (2001).[4][5] "Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone." Chemical and Pharmaceutical Bulletin, 49(4), 347-352.[4] Link

  • Shaw, K. J., & Barbachyn, M. R. (2011). "The oxazolidinones: past, present, and future." Annals of the New York Academy of Sciences, 1241(1), 48-70.
  • PubChem. (2025).[11] "Compound Summary: 3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one." National Library of Medicine. Link

Sources

Validation

HPLC method validation for detecting 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one

Executive Summary Target Analyte: 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one Common Designation: Zolmitriptan Impurity A (Amino-Oxazolidinone Intermediate) CAS Registry: 139264-35-0 (approximate for free base/relate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one Common Designation: Zolmitriptan Impurity A (Amino-Oxazolidinone Intermediate) CAS Registry: 139264-35-0 (approximate for free base/related salts)

This guide provides a technical comparison and validation framework for detecting the amino-oxazolidinone intermediate, a critical precursor and impurity in the synthesis of Zolmitriptan. Due to the presence of a primary amine and an oxazolidinone ring, this molecule presents specific chromatographic challenges—namely, peak tailing due to silanol interactions and the need for low-UV detection.

This document compares the industry-standard RP-HPLC-UV (Quality Control) approach against a high-sensitivity UPLC-MS/MS (Trace Analysis) alternative, providing you with the data needed to select the correct methodology for your development phase.

Molecule Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8]

Understanding the physicochemical properties is the prerequisite for method design.

PropertyValue / CharacteristicChromatographic Implication
Structure Oxazolidinone ring + Primary Amine tailDual Nature: The ring provides UV absorption; the amine causes silanol interaction.
pKa (Base) ~9.5 (Amine)pH Sensitivity: At neutral pH, the amine is protonated (

). Use low pH (<3.0) to ensure full ionization and reduce secondary interactions, or high pH (>10) with hybrid columns to suppress ionization.
LogP ~0.5 - 1.2 (Low lipophilicity)Retention: Weak retention on standard C18 columns if organic content is high. Requires low initial organic gradient (e.g., 5-10% B).
UV Max 225 nmDetection: Requires UV-transparent buffers (Phosphate/Phosphoric acid). Avoid Acetate/Formate if using UV at this wavelength to minimize baseline noise.

Method Comparison: QC vs. Trace Analysis

Method A: The "Workhorse" (Standard QC)

Best for: Routine batch release, purity profiling (>0.05% levels).

  • Technique: RP-HPLC with UV Detection (DAD/VWD).[1]

  • Stationary Phase: Inertsil ODS-3V or Waters XBridge C18 (Base Deactivated).

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile.[2][3][4]

  • Pros: Robust, cost-effective, high linearity for assay.

  • Cons: Lower sensitivity compared to MS; longer run times (~15-20 mins).

Method B: The "Hunter" (Trace/Genotox Screening)

Best for: Cleaning validation, low-level impurity tracking (<1 ppm).

  • Technique: UPLC-MS/MS (ESI+).

  • Stationary Phase: HSS T3 (High Strength Silica) or Phenyl-Hexyl.

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Pros: Extreme sensitivity (LOD < 1 ng/mL), rapid run times (<5 mins).

  • Cons: Higher cost per sample, matrix effects, requires volatile buffers.

Performance Data Comparison
MetricMethod A (HPLC-UV)Method B (UPLC-MS)
Linearity (

)
> 0.999 (Range: 0.1 - 100 µg/mL)> 0.995 (Range: 1 - 1000 ng/mL)
LOD ~0.05 µg/mL (50 ng/mL)~0.5 ng/mL
Tailing Factor (

)
1.1 - 1.31.0 - 1.2
Throughput 3-4 samples/hour10-12 samples/hour

Detailed Experimental Protocol (Method A - Validation Ready)

This protocol is optimized for the Inertsil ODS-3V column, known for its superior end-capping which minimizes amine tailing.

Reagents & Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 ± 0.05  with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.[4]
    
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).[4]

  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1]

Instrument Conditions
  • Column: Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or equivalent (e.g., Zorbax Eclipse XDB-C18).

  • Flow Rate: 1.0 mL/min.[5][4]

  • Wavelength: 225 nm.[2][3][4]

  • Injection Volume: 20 µL.

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.0955Initial Hold (Retain polar amine)
5.0955Isocratic ensure baseline stability
15.06040Elute less polar impurities
20.06040Wash
20.1955Re-equilibration
25.0955End of Run

Validation Logic & Self-Validating Systems

To ensure Scientific Integrity (E-E-A-T) , the validation must follow ICH Q2(R1) guidelines. Below is the logic for the critical parameters.

Specificity (The "Stress Test")
  • Objective: Prove that the amino-intermediate is resolved from Zolmitriptan and other potential degradants.

  • Protocol: Inject the API (Zolmitriptan) spiked with the impurity.

  • Acceptance: Resolution (

    
    ) > 2.0 between Impurity A and API. Peak purity (via DAD) > 990.[6]
    
Linearity & Range
  • Causality: The amino group can adsorb to glass or metal surfaces at low concentrations, causing non-linearity.

  • Protocol: Prepare 5 concentration levels from LOQ to 150% of the target limit.

  • Self-Check: Calculate the Response Factor for each point. If the RSD of the Response Factors is >5%, adsorption is occurring. Use plasticware or silanized glass.

Accuracy (Recovery)
  • Protocol: Spike the impurity into the drug matrix (placebo + API) at 50%, 100%, and 150% levels.

  • Target: 90.0% – 110.0% recovery.

Robustness (The "Amine Test")
  • Critical Parameter: pH Variation.[5][7][3]

  • Experiment: Vary Buffer pH by ±0.2 units (2.8 to 3.2).

  • Observation: If

    
     (Tailing Factor) increases significantly at pH 3.2, the amine is deprotonating and interacting with silanols. Strict pH control is mandatory. 
    

Visualization: Validation Workflow

The following diagram illustrates the decision tree for validating this specific impurity method, emphasizing the critical "Amine Tailing" checkpoint.

ValidationWorkflow Start Start Method Validation SystemSuit System Suitability (Replicate Injections) Start->SystemSuit CheckTailing Check Tailing Factor (Tf) of Amino-Impurity SystemSuit->CheckTailing TailingFail Tf > 1.5 (Silanol Interaction) CheckTailing->TailingFail Fail TailingPass Tf < 1.5 (Acceptable) CheckTailing->TailingPass Pass FixpH Action: Lower pH to 2.8 OR Add TEA Modifier TailingFail->FixpH FixpH->SystemSuit Retest Specificity Specificity Test (Spike w/ Zolmitriptan) TailingPass->Specificity Linearity Linearity & LOQ (0.1 - 100 µg/mL) Specificity->Linearity FinalVal Final Validation Report (ICH Q2 R1 Compliant) Linearity->FinalVal

Caption: Validation decision tree highlighting the critical control point for amine tailing prior to full parameter testing.

Troubleshooting & Expert Insights

Issue: Peak Tailing (>1.5)

  • Cause: Residual silanols on the silica support binding to the protonated amine.

  • Solution: Switch to a "Base Deactivated" (BDS) or "Hybrid" column (e.g., Waters XBridge). Alternatively, add 1 mL of Triethylamine (TEA) to the buffer (adjust pH after addition).

Issue: Baseline Drift at 225 nm

  • Cause: Absorption of organic modifier or buffer impurities.

  • Solution: Use HPLC-grade Phosphoric acid. Ensure Acetonitrile is "Gradient Grade" (low UV cutoff). Avoid Methanol if possible, as it has higher UV cutoff interference near 210-220 nm.

Issue: Retention Time Shift

  • Cause: pH fluctuation. The amine's ionization state is sensitive near its pKa, though at pH 3.0 it should be stable.

  • Solution: Always measure pH of the aqueous buffer before adding organic solvent.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[5][7][8][9] (2005).[8][10] Link

  • Rao, B.M., et al. "A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan." Journal of Pharmaceutical and Biomedical Analysis. (Identifies Impurity I/A as the amino-precursor). Link

  • Venkateswara Rao, K., et al. "Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan." MedCrave Online Journal of Pharmaceutical Sciences. Link

  • PubChem. "Compound Summary: 3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one."[6] (Physicochemical data verification). Link

Sources

Comparative

Technical Comparison Guide: Distinguishing 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one from Structural Isomers

Executive Summary & Structural Context[1][2][3][4][5] In the development of nitrofuran metabolites and oxazolidinone-class antibacterials, the precise identification of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one (he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

In the development of nitrofuran metabolites and oxazolidinone-class antibacterials, the precise identification of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one (hereafter referred to as Target-4-APE ) is critical.

This molecule is frequently confused with its regioisomers (ortho- and meta-aminophenyl analogs) and linker isomers (branched ethyl chains). While they share an identical molecular weight (MW: 206.24 g/mol ) and similar polarity, their biological activity and toxicological profiles differ significantly.

This guide provides a definitive, multi-modal workflow to distinguish Target-4-APE from its isomers using NMR, LC-MS/MS, and IR spectroscopy.

The Isomer Landscape
Compound LabelStructure DescriptionKey Distinguishing Feature
Target-4-APE Para -amino substitutionSymmetrical aromatic NMR signals (AA'BB' system).
Isomer-Ortho Ortho -amino substitutionSteric hindrance; distinct "roofing" effect in NMR; potential H-bonding.
Isomer-Meta Meta -amino substitutionAsymmetrical aromatic NMR signals (Singlet, Doublet, Triplet, Doublet).
Isomer-Branched 1-phenylethyl linkerChiral center introduced; Methyl doublet in aliphatic region.

Protocol A: High-Resolution NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only standalone method capable of definitively assigning the regioisomerism of the aromatic ring without reference standards.

Experimental Setup
  • Solvent: DMSO-d6 (Preferred for solubility and exchangeable proton visibility).

  • Frequency: 400 MHz or higher recommended.

  • Concentration: 5–10 mg/mL.

Data Analysis: The Aromatic Region (6.0 – 7.5 ppm)

The differentiation relies on the spin-spin coupling patterns of the phenylene ring.

  • Target-4-APE (Para):

    • Pattern: Two distinct doublets (integrating 2H each).

    • Coupling: J ≈ 8.0–8.5 Hz (Ortho coupling).

    • Logic: The molecule has a

      
       axis of symmetry through the N-C1-C4 axis of the phenyl ring, making protons H2/H6 equivalent and H3/H5 equivalent.
      
  • Isomer-Meta:

    • Pattern: Four distinct signals: One singlet (H2), two doublets (H4, H6), and one triplet (H5).

    • Logic: Lack of symmetry results in four chemically distinct aromatic protons.

  • Isomer-Ortho:

    • Pattern: Four complex multiplets (often overlapping).

    • Logic: Strong shielding/deshielding effects due to the proximity of the ethyl linker to the amine.

Comparative Data Table (Predicted Shifts in DMSO-d6)
Proton EnvironmentTarget-4-APE (Para)Isomer-MetaIsomer-Branched (Linker Isomer)
Aromatic (Ar-H) 6.50 (d, 2H), 6.90 (d, 2H) 6.4-7.0 (m, 4H distinct)6.5-7.0 (AA'BB')
Amine (-NH2) ~4.8-5.0 (s, broad)~5.0 (s, broad)~4.9 (s, broad)
Linker (-CH2-CH2-) 2.65 (t), 3.35 (t) 2.65 (t), 3.35 (t)1.30 (d, 3H, Methyl) , 4.1 (q, 1H)
Oxazolidinone Ring 3.50 (t), 4.20 (t)3.50 (t), 4.20 (t)3.4-4.2 (m)

Critical Insight: If you observe a doublet at ~1.2-1.4 ppm integrating to 3 protons, you have the Branched Isomer (methyl group), not the linear ethyl linker.

Protocol B: LC-MS/MS Fragmentation Analysis

While Mass Spectrometry yields the same parent ion (


 207.1 

) for all isomers, fragmentation pathways (MS2) and Retention Time (RT) provide secondary validation.
Workflow Logic
  • Ionization: ESI Positive Mode.

  • Precursor Ion: 207.1 Da.

  • Collision Energy: 20–35 eV.

Distinguishing Fragmentation Pathways
  • Common Fragment: Loss of the oxazolidinone ring or CO2 is common to all.

  • Target-4-APE Specifics:

    • Cleavage of the C-N bond between the ethyl linker and the oxazolidinone ring often yields a stable 4-aminophenethyl cation (

      
       120).
      
    • Further loss of

      
       from the phenethyl moiety is characteristic of primary amines.
      
Chromatographic Separation (HPLC Conditions)

Isomers can be separated based on polarity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Elution Order (Typical):

    • Para (Target-4-APE): Most polar due to extended conjugation/symmetry allowing better solvation? Actually, para isomers often elute last or distinct from ortho due to better packing/interaction with stationary phase, but in reverse phase, the Ortho isomer (more compact, internal H-bonding potential) often elutes later than Para.

    • Note: You must run a known standard to confirm RT, as solvation effects vary by column chemistry.

Visual Decision Logic (DOT Diagram)

The following diagram illustrates the logical workflow for identifying the compound.

IsomerIdentification Start Unknown Sample (MW 206.24) HNMR 1H-NMR Analysis (Aromatic Region) Start->HNMR Step 1 Aliphatic 1H-NMR Analysis (Aliphatic Region) Start->Aliphatic Step 2 (Check Linker) Para Target Molecule Identified: Para-Isomer (AA'BB' Pattern) HNMR->Para 2 Doublets (Symmetric) Meta Isomer: Meta-Amino (s, d, t, d Pattern) HNMR->Meta 4 Distinct Signals Ortho Isomer: Ortho-Amino (Complex Multiplets) HNMR->Ortho Overlapping Multiplets Aliphatic->Para Two Triplets (2H each) Branched Isomer: Branched Linker (Methyl Doublet ~1.3ppm) Aliphatic->Branched Doublet (3H) present

Figure 1: Decision tree for spectroscopic identification of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one.

Protocol C: Infrared Spectroscopy (FTIR)

IR is less specific than NMR but useful for quick QC batch checking.

  • Carbonyl Stretch (

    
    ):  The oxazolidinone carbamate carbonyl appears strongly at 1735–1750 cm⁻¹ . This confirms the ring structure.
    
  • Amine Stretch (

    
    ): 
    
    • Primary amines (

      
      ) show two bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹  region.
      
  • Differentiation Factor:

    • Para-substitution: Often shows a strong, sharp out-of-plane C-H bending band at ~810–840 cm⁻¹ .

    • Ortho-substitution: C-H bending typically appears at ~735–770 cm⁻¹ .

    • Meta-substitution: C-H bending typically appears at ~690–710 cm⁻¹ and ~750–810 cm⁻¹ .

Synthesis & Purity Considerations

Understanding the synthesis route helps predict which isomers are likely impurities.

  • Route A (Nitration/Reduction): If the starting material was phenethyl oxazolidinone which was nitrated, you will get a mixture of ortho and para isomers. Separation is required.

  • Route B (Direct Coupling): Using pure 4-aminophenethyl amine reacting with diethyl carbonate or 2-chloroethyl chloroformate minimizes regioisomer formation but may introduce unreacted starting materials.

Recommendation: For drug development standards, always synthesize via Route B using high-purity 4-aminophenethyl amine to avoid difficult-to-separate ortho/meta isomers.

References

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Oxford Instruments Application Notes. [Link]

  • National Institute of Standards and Technology (NIST). "Oxazolidin-2-one Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69. [Link]

  • LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." LibreTexts. [Link]

  • PubChem. "3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one Compound Summary."[2] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons.[3][4] (Standard Reference for NMR Coupling Constants).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one

This document provides a detailed protocol for the safe and compliant disposal of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one, a chemical compound utilized in various research and development applications. Adherence...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

The fundamental principle of chemical waste management is to treat all laboratory-generated waste as hazardous unless it has been explicitly determined to be non-hazardous by a qualified professional.[1][2] This proactive approach minimizes risk and ensures that all waste streams are handled with the appropriate level of caution.

Hazard Assessment and Identification

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one was not available at the time of this writing, data from structurally related compounds, such as 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, provide critical insights into its likely hazard profile. The Occupational Safety and Health Administration (OSHA) requires chemical manufacturers to provide SDSs for all hazardous chemicals, which serve as the primary source for this information.[2]

Table 1: Anticipated Hazard Profile

Hazard ClassGHS PictogramSignal WordHazard StatementPrecautionary Statement Examples
Acute Oral Toxicity GHS07: Harmful/IrritantWarning H302: Harmful if swallowed.[3]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
Skin Corrosion/Irritation GHS07: Harmful/IrritantWarning H315: Causes skin irritation.[4]P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation GHS07: Harmful/IrritantWarning H319: Causes serious eye irritation.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure) GHS07: Harmful/IrritantWarning H335: May cause respiratory irritation.[4]P261: Avoid breathing dust. P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Disclaimer: This table is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one upon receipt and before handling.

Regulatory Framework

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Additionally, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.[7][8]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are essential to minimize exposure during waste handling. Based on the anticipated hazards, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) suitable for handling aromatic amines and oxazolidinone structures. Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator may be necessary if dusts are generated or if working outside of a fume hood.[9]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one waste for final disposal by a licensed hazardous waste vendor.

Step 1: Waste Characterization and Segregation

  • Causality: All waste streams must be accurately identified to prevent dangerous reactions and ensure proper disposal. Mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases.

  • Procedure:

    • Treat all 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one, including pure unused chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), as hazardous waste.[1][2]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. For example, keep organic solids separate from acidic or basic liquid wastes.[10]

    • If possible, keep solid and liquid wastes in separate containers.[10]

Step 2: Container Selection and Labeling

  • Causality: The container must be compatible with the chemical waste to prevent leaks and degradation.[5][11] Proper labeling is an EPA requirement and is critical for communicating hazards to all personnel and waste handlers.[12]

  • Procedure:

    • Select a container that is in good condition, free of leaks or damage, and has a secure, leak-proof lid.[5][13]

    • The container material must be compatible with 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one. A high-density polyethylene (HDPE) or glass container is generally suitable for solid or dissolved organic waste.[6]

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[1][11]

    • The label must include:

      • The words "Hazardous Waste".[11][12]

      • The full chemical name: "3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one". Do not use abbreviations or chemical formulas.[11]

      • The approximate concentration or percentage of the chemical if it is in a solution.

      • An indication of the hazards (e.g., "Toxic," "Irritant").[12]

      • The date accumulation started (this may be required for Central Accumulation Areas, not Satellite Accumulation Areas).[12]

Step 3: Waste Accumulation and Storage

  • Causality: Safe storage practices prevent spills, minimize personnel exposure, and comply with regulatory limits on the amount of waste that can be stored in a laboratory.

  • Procedure:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][12]

    • Keep the waste container closed at all times except when adding waste.[10][11][13] Do not leave a funnel in the container.[11]

    • Ensure the container is stored in a well-ventilated area, such as a chemical fume hood, especially if there is a potential for vapor or dust release.[6]

    • Store the container within a secondary containment bin or tray to contain any potential leaks.

    • Segregate the container from incompatible materials, such as strong oxidizing agents, acids, and bases.[10]

Step 4: Arranging for Final Disposal

  • Causality: Hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF) to ensure it is managed in an environmentally sound manner.

  • Procedure:

    • Do not dispose of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one down the drain or in the regular trash.[5][14] This is illegal and environmentally harmful.

    • Once the container is approximately 90% full, or when the waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[10][11]

    • Follow your institution's specific procedures for requesting a pickup, which typically involves completing an online or paper form.

Spill Management and Decontamination

Spill Cleanup

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For small spills of solid material, and if you are trained and comfortable doing so, proceed with cleanup. For large spills, or any spill involving liquid, evacuate the area and contact EH&S.

  • PPE: Don the appropriate PPE as described in Section 3.

  • Containment: Gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a universal spill absorbent). Avoid raising dust.

  • Collection: Carefully sweep the material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Empty Container Decontamination

  • An empty container that held a hazardous waste must be properly decontaminated before it can be disposed of as regular trash.[1][13]

  • Procedure:

    • Triple-rinse the empty container with a solvent capable of removing the chemical residue (e.g., ethanol or acetone).[1][13]

    • Collect the rinsate from all three rinses as hazardous waste in a designated container.[1][13]

    • After triple-rinsing, allow the container to air dry completely.

    • Deface or remove the original label.[1]

    • The decontaminated container may now be disposed of in the regular trash or recycled, depending on institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one waste.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal cluster_3 Spills & Empty Containers gen Waste Generated (Solid, Liquid, Contaminated Materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Step 1 spill Spill Occurs gen->spill segregate Segregate Waste (Keep separate from incompatibles) ppe->segregate container Select Compatible Container (HDPE or Glass) segregate->container label_container Affix 'Hazardous Waste' Label (Full Name, Hazards, Date) container->label_container collect Add Waste to Container label_container->collect store Store in Satellite Accumulation Area (SAA) collect->store Step 2 empty Container is Empty collect->empty close Keep Container Tightly Closed store->close secondary Use Secondary Containment close->secondary inspect Inspect Weekly for Leaks secondary->inspect full Container is 90% Full? inspect->full Step 3 request Contact EH&S for Pickup full->request Yes continue_collect Continue Collection full->continue_collect No disposal Disposed by Licensed Vendor request->disposal cleanup Follow Spill Cleanup Protocol spill->cleanup Follow Procedure cleanup->collect Waste from cleanup triple_rinse Triple-Rinse Container empty->triple_rinse Decontaminate collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_trash Dispose of Container in Trash triple_rinse->dispose_trash collect_rinsate->collect

Caption: Disposal workflow for 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Laboratory Standard - Chapter 05.09: Occupational Safety Policies. East Tennessee State University. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. [Link]

  • The Laboratory Standard. Vanderbilt University Medical Center. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

Sources

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